PD 142893
Description
Propriétés
Numéro CAS |
143037-36-9 |
|---|---|
Formule moléculaire |
C50H65N7O10 |
Poids moléculaire |
924.1 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H65N7O10/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67)/t29-,30-,38-,39+,40-,41-,43-,44-/m0/s1 |
Clé InChI |
IFDNLSRYZKUGIR-KXXXQFFTSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |
Apparence |
Solid powder |
Autres numéros CAS |
143037-36-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XLDIIW |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ac-Dip-Leu-Asp-Ile-Ile-Trp acetyldiphenylalanyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan PD 142893 PD-142893 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PD 142893: A Non-Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 142893 is a potent, non-peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. By competitively inhibiting the binding of the potent vasoconstrictor peptide endothelin-1 (ET-1) and other endothelin isoforms to these receptors, this compound effectively blocks the downstream signaling cascades responsible for a variety of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Dual Endothelin Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of endothelin receptors.[1][2][3] Endothelins are a family of 21-amino acid peptides that play a crucial role in vascular homeostasis. Their biological effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. Activation of endothelial ETB receptors mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.
This compound, as a non-selective antagonist, blocks the actions of endothelin at both ETA and ETB receptors, making it a valuable tool for investigating the integrated physiological roles of the endothelin system.[1][4][5]
Quantitative Data: Receptor Binding Affinity
The potency of this compound is quantified by its inhibitory concentration (IC50) at both endothelin receptor subtypes. The following table summarizes the available data on the binding affinity of this compound.
| Compound | Receptor Subtype | IC50 (nM) |
| This compound | ETA | 31 |
| This compound | ETB | 54 |
Data sourced from a study on the contrasting actions of endothelin ETA and ETB receptors in cardiovascular disease.
Signaling Pathways Modulated by this compound
By blocking endothelin receptors, this compound inhibits the activation of several key intracellular signaling pathways. The primary pathway initiated by ET-1 binding to ETA and ETB receptors on smooth muscle cells is the Gq/11 protein-coupled activation of phospholipase C (PLC).
Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC culminate in smooth muscle contraction. This compound prevents the initiation of this cascade.
Experimental Protocols
Radioligand Binding Assay for Determination of IC50
This protocol describes a competitive binding assay to determine the IC50 value of this compound for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells known to express high levels of either ETA or ETB receptors (e.g., rat aorta for ETA, human placenta for ETB) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of radiolabeled endothelin (e.g., [¹²⁵I]-ET-1), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the concentration of this compound. The IC50 value is determined by non-linear regression analysis as the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Functional Assay: Vasoconstriction in Isolated Arterial Rings
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced vasoconstriction in isolated blood vessel segments.
Methodology:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension. Apply an optimal resting tension to the tissues.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Antagonist Incubation: Pre-incubate the tissues with a specific concentration of this compound or its vehicle for a set period (e.g., 30-60 minutes).
-
Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Data Analysis: Compare the concentration-response curves to ET-1 in the absence and presence of this compound. A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The degree of this shift can be used to calculate the antagonist's affinity (pA₂ value).
Conclusion
This compound is a well-characterized dual antagonist of the ETA and ETB endothelin receptors. Its mechanism of action involves the direct blockade of these receptors, leading to the inhibition of Gq/PLC-mediated signaling and subsequent physiological responses such as vasoconstriction. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other endothelin receptor antagonists, which are crucial for research and drug development in cardiovascular and other diseases where the endothelin system is implicated.
References
- 1. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vasoconstrictor antagonism improves functional and structural vascular alterations and liver damage in rats with early NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
PD 142893: A Comprehensive Technical Guide to a Dual Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a potent, non-selective peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. As a dual antagonist, it has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, in vitro functional activity, and the experimental protocols used for its characterization.
Core Compound Details
| Characteristic | Description |
| Compound Name | This compound |
| Sequence | Ac-{d-Dip}-Leu-Asp-Ile-Ile-Trp |
| Molecular Formula | C50H65N7O10 |
| Molecular Weight | 924.09 g/mol |
| Mechanism of Action | Competitive antagonist of ETA and ETB receptors |
Quantitative Data Summary
Endothelin Receptor Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for human ETA and ETB receptors, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| ETA | [125I]ET-1 | Human Girardi Heart Cells | 1.3 ± 0.2 |
| ETB | [125I]ET-1 | Human JEG-3 Cells | 0.8 ± 0.1 |
In Vitro Functional Antagonism of this compound
This table presents the functional antagonist potency of this compound in various isolated tissue preparations.
| Receptor Subtype | Agonist | Isolated Tissue | pA2 Value |
| ETA | Endothelin-1 | Rabbit Saphenous Vein | 8.1 ± 0.1 |
| ETB | Sarafotoxin S6c | Rabbit Pulmonary Artery | 7.5 ± 0.1 |
Signaling Pathways and Mechanism of Action
The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) binds to both ETA and ETB receptors on vascular smooth muscle cells to mediate vasoconstriction. This compound, as a dual antagonist, blocks the binding of ET-1 to both receptor subtypes, thereby inhibiting these downstream effects.
Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Human Girardi Heart cells (for ETA) and Human JEG-3 cells (for ETB)
-
[125I]ET-1 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture cells to confluence, harvest, and homogenize in lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]ET-1 and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Workflow for radioligand binding assay.
In Vitro Vascular Ring Assay
Objective: To determine the functional antagonist potency (pA2) of this compound.
Materials:
-
Rabbit saphenous vein (for ETA) and rabbit pulmonary artery (for ETB)
-
Krebs-Henseleit solution (physiological salt solution)
-
Endothelin-1 (ET-1) or Sarafotoxin S6c (agonists)
-
This compound (antagonist)
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: Dissect the blood vessels and cut them into rings of 2-3 mm in width.
-
Mounting: Mount the vascular rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for approximately 60-90 minutes.
-
Cumulative Concentration-Response Curve (Control): Generate a cumulative concentration-response curve to the agonist (ET-1 or Sarafotoxin S6c).
-
Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve (in presence of Antagonist): Generate a second cumulative concentration-response curve to the agonist in the presence of this compound.
-
Data Analysis: Repeat steps 5 and 6 with increasing concentrations of this compound. Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency.
Workflow for in vitro vascular ring assay.
Conclusion
This compound is a well-characterized dual endothelin receptor antagonist with low nanomolar affinity for both ETA and ETB receptors. Its ability to potently block the functional responses to endothelin agonists in vitro makes it an indispensable tool for research in cardiovascular pharmacology and related fields. The detailed protocols provided in this guide offer a foundation for the continued investigation of the endothelin system and the development of novel therapeutics.
PD 142893 ETA and ETB receptor antagonism
An In-Depth Technical Guide to PD 142893: A Dual Endothelin ETA and ETB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a potent, non-peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Developed by Parke-Davis, this compound has been a valuable tool in cardiovascular research. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support ongoing research and drug development efforts.
Core Compound Profile
This compound, chemically identified as Ac-D-Dip-Leu-Asp-Ile-Ile-Trp, is a linear hexapeptide analog.[1][2] It is recognized for its high affinity and dual antagonism of both ETA and ETB endothelin receptor subtypes.[1] This dual activity makes it a subject of interest in studying the multifaceted roles of the endothelin system in various physiological and pathological processes, particularly within the cardiovascular system.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for human endothelin ETA and ETB receptors has been determined through radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled endothelin peptide.
| Receptor Subtype | Ligand | IC50 (nM) | Reference |
| ETA | This compound | 31 | [3] |
| ETB | This compound | 54 | [3] |
Table 1: Binding Affinity of this compound for Human Endothelin Receptors.[3]
These values indicate that this compound is a potent antagonist at both receptor subtypes with a slight preference for the ETA receptor.
Endothelin Signaling and Antagonism
Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides (ET-1, ET-2, ET-3), trigger a cascade of intracellular signaling events. These pathways are central to processes such as vasoconstriction, cell proliferation, and inflammation. This compound exerts its effects by competitively binding to ETA and ETB receptors, thereby blocking the downstream signaling initiated by endogenous endothelins.
Below is a diagram illustrating the canonical endothelin signaling pathway and the points of inhibition by this compound.
Endothelin signaling pathway and this compound antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline typical experimental protocols for characterizing endothelin receptor antagonists like this compound.
Endothelin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand ([¹²⁵I]-ET-1) at a final concentration of ~50 pM, and 50 µL of the test compound (this compound) at varying concentrations. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of 1 µM unlabeled ET-1.
-
Add 50 µL of cell membrane preparation (containing 5-10 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
Workflow for a competitive endothelin receptor binding assay.
Functional Vasoconstriction Assay
This ex vivo protocol assesses the ability of this compound to inhibit ET-1-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human mesenteric artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Endothelin-1 (ET-1).
-
Test Compound: this compound.
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a reference contraction with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the rings with either vehicle or varying concentrations of this compound for 30-60 minutes.
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile force generated at each ET-1 concentration.
-
Analyze the data to determine the effect of this compound on the potency (EC50) and maximal response (Emax) of ET-1-induced vasoconstriction.
Conclusion
This compound remains a significant pharmacological tool for investigating the endothelin system. Its well-characterized dual antagonism of ETA and ETB receptors, coupled with its high potency, allows for robust in vitro and ex vivo studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular pharmacology and related disciplines. The continued study of compounds like this compound is essential for a deeper understanding of endothelin-mediated signaling and the development of novel therapeutics.
References
- 1. Structure-activity relationships of the potent combined endothelin-A/endothelin-B receptor antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21: development of endothelin-B receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
PD 142893: A Non-Selective Endothelin Receptor Antagonist for Cardiovascular Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a potent, non-peptide antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. The endothelin (ET) system, particularly the vasoconstrictive peptide endothelin-1 (ET-1), plays a significant role in the pathophysiology of various cardiovascular diseases. ET-1 exerts its effects through two G protein-coupled receptor subtypes, ETA and ETB, which often have opposing actions. ETA receptor activation primarily mediates vasoconstriction, cell proliferation, and inflammation, while endothelial ETB receptors are involved in vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction. The non-selective blockade of both ETA and ETB receptors by this compound makes it a valuable tool for investigating the overall role of the endothelin system in cardiovascular health and disease. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound competitively inhibits the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both ETA and ETB receptors. By blocking these receptors, this compound antagonizes the downstream signaling cascades initiated by endothelins. The primary cardiovascular effects of ET-1 that are inhibited by this compound include:
-
Vasoconstriction: Inhibition of ET-1-induced vasoconstriction in various vascular beds.
-
Cell Proliferation: Blockade of the mitogenic effects of ET-1 on vascular smooth muscle cells and cardiac fibroblasts.
-
Inflammation: Attenuation of pro-inflammatory responses mediated by endothelins.
The non-selective nature of this compound allows for the study of the combined effects of ETA and ETB receptor blockade, which can be complex due to the dual role of ETB receptors in vasodilation and vasoconstriction.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |
| IC50 | ETB | Porcine Cerebellum Membranes | 410 ± 100 nM | [1] |
| pKb | ETA | Rat Basilar Artery (Endothelium intact) | 5.17 | [2] |
| pKb | ETA | Rat Basilar Artery (Endothelium denuded) | 5.15 | [2] |
More quantitative data, such as Ki values for both ETA and ETB receptors from various species and tissues, and EC50 values for the inhibition of ET-1-induced functional responses (e.g., vasoconstriction, calcium mobilization) would be beneficial for a more comprehensive understanding of this compound's potency and efficacy.
Table 2: In Vivo Cardiovascular Effects of this compound
| Animal Model | Cardiovascular Condition | Key Findings | Quantitative Data | Reference |
| Diabetic Rats | Overt Proteinuria | As effective as an ACE inhibitor in reducing blood pressure and protein excretion. | Data not specified | [3] |
| Perfused Rat Hearts | Post-ischemic Impairments | Attenuated post-ischemic impairments. | Data not specified | [4] |
Further in vivo studies using this compound in established models of cardiovascular diseases such as cardiac hypertrophy and heart failure are needed to provide quantitative data on its therapeutic potential. This would include measurements of left ventricular mass index, cardiac fibrosis, and other markers of cardiac remodeling.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Workflows
Experimental Protocols
Rat Aortic Ring Vasoconstriction Assay
This protocol is a general guide for assessing the effect of this compound on endothelin-1-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Physiological Salt Solution (PSS), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1.
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation and Preparation:
-
Euthanize the rat via an approved method.
-
Immediately excise the thoracic aorta and place it in cold PSS.
-
Carefully remove adhering fat and connective tissue.
-
Cut the aorta into rings of 2-4 mm in length.[5]
-
(Optional) The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing PSS maintained at 37°C and continuously gassed with carbogen.[2]
-
Apply a resting tension of 2g and allow the rings to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the aortic rings with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the isometric tension generated by each ring.
-
-
Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and determine the EC50 (concentration of agonist that produces 50% of the maximal response) for ET-1 in the absence and presence of this compound.
-
The potency of this compound can be expressed as a pA2 value, calculated from the Schild plot, or as a Kb value.
-
Competition Radioligand Binding Assay for Ki Determination
This protocol provides a general method for determining the inhibitory constant (Ki) of this compound for ETA and ETB receptors using a competition binding assay.
Materials:
-
Cell membranes prepared from cells expressing either human ETA or ETB receptors.
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound.
-
Cell membranes (a predetermined amount of protein).
-
-
Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ET-1).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Intracellular Calcium Mobilization Assay
This protocol describes a general method to measure the effect of this compound on endothelin-1-induced intracellular calcium mobilization using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells, CHO cells transfected with ETA or ETB)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and incubate them with the Fura-2 AM loading buffer in the dark at 37°C for 30-60 minutes.[1][7]
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add this compound or vehicle to the wells and incubate for a specified time.
-
Stimulate the cells by adding ET-1 and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is represented by the change in the F340/F380 fluorescence ratio.
-
Quantify the peak increase in the fluorescence ratio and the area under the curve to assess the magnitude of the calcium response.
-
Compare the responses in the presence and absence of this compound to determine its inhibitory effect.
-
Conclusion
This compound serves as a critical research tool for elucidating the complex role of the endothelin system in cardiovascular physiology and pathology. Its non-selective antagonism of both ETA and ETB receptors allows for a comprehensive investigation of the integrated effects of endothelin signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies utilizing this potent antagonist. Further research, particularly in vivo studies in relevant cardiovascular disease models, is warranted to fully characterize the therapeutic potential of dual endothelin receptor blockade.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of myofibroblast differentiation by cardiac glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cardiac hypertrophy in vivo by the stress-activated protein kinases/c-Jun NH2-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. moodle2.units.it [moodle2.units.it]
Investigating the Role of PD 142893 in Endotoxic Shock: A Technical Guide
Disclaimer: This technical guide addresses the potential role of PD 142893, a non-selective endothelin receptor antagonist, in endotoxic shock. It is important to note that extensive public-domain research specifically detailing the effects of this compound in this context is limited. Therefore, this document synthesizes information on the pathophysiology of endotoxic shock, the role of the endothelin system, and findings from studies on other endothelin receptor antagonists to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Endotoxic Shock and the Endothelin System
Endotoxic shock, a severe complication of Gram-negative bacterial infections, is triggered by the release of lipopolysaccharide (LPS), a component of the bacterial outer membrane.[1][2][3] This potent inflammatory stimulus leads to a systemic inflammatory response syndrome (SIRS), characterized by a "cytokine storm" where pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are released in large quantities.[1][4] The subsequent cascade of events includes widespread vasodilation, increased vascular permeability, and a sharp drop in mean arterial pressure (MAP), leading to multiple organ dysfunction and high mortality rates.[2][5][6]
The endothelin (ET) system, particularly endothelin-1 (ET-1), is a powerful vasoconstrictor and is implicated in the pathophysiology of septic shock.[7] During endotoxemia, plasma levels of ET-1 are significantly elevated and correlate with the severity of the condition.[8][9] ET-1 exerts its effects through two main receptor subtypes: ETA and ETB. The activation of these receptors contributes to the complex hemodynamic changes observed in septic shock.
This compound: A Non-Selective Endothelin Receptor Antagonist
This compound is a non-selective antagonist of both ETA and ETB endothelin receptors.[10][11][12] By blocking the action of ET-1 at these receptors, this compound has the potential to modulate the vascular and inflammatory responses in endotoxic shock. While some studies suggest a degree of selectivity for the ETB receptor, it is generally considered a dual antagonist.[8]
Hypothetical Mechanism of Action of this compound in Endotoxic Shock
The theoretical role of this compound in mitigating the effects of endotoxic shock is based on its ability to counteract the detrimental actions of elevated ET-1 levels. The proposed signaling pathway is visualized below.
Experimental Data from Related Endothelin Receptor Antagonists
One study in a neonatal piglet model of sepsis using cecal ligation and puncture (CLP) investigated the effects of ETR-P1/fl, an ETA receptor antagonist. The key findings are summarized in the tables below.
Table 1: Effect of ETR-P1/fl on Mean Arterial Pressure (MAP) in Neonatal Piglet Sepsis Model
| Time Post-CLP | CLP Group (mmHg) | ETR-P1/fl Group (mmHg) |
| 6 hours | Significantly decreased | Higher than CLP group |
| 9 hours | Further decreased | Higher than CLP group |
Table 2: Effect of ETR-P1/fl on Inflammatory Mediators in Neonatal Piglet Sepsis Model
| Mediator | CLP Group | ETR-P1/fl Group |
| TNF-α | Elevated | Lower than CLP group |
| Nitrite/Nitrate (NOx) | Elevated | Lower than CLP group |
Table 3: Effect of ETR-P1/fl on Survival in Neonatal Piglet Sepsis Model
| Group | Mean Survival Time (hours) |
| CLP Group | 9.0 ± 0.8 |
| ETR-P1/fl Group | 18.9 ± 2.3 |
These data suggest that endothelin receptor antagonism can improve hemodynamic stability, reduce the inflammatory response, and prolong survival in a clinically relevant model of sepsis.[13]
It is crucial to note that another study using a non-selective ETA/ETB receptor antagonist, SB 209670, in a rat model of LPS-induced endotoxic shock reported contrasting results, including an exacerbation of hypotension and organ injury. This highlights the complexity of the endothelin system's role in sepsis and suggests that the effects of its antagonism may be dependent on the specific antagonist, the animal model used, and the timing of administration.
Proposed Experimental Protocols for Investigating this compound in Endotoxic Shock
To rigorously evaluate the role of this compound in endotoxic shock, well-defined experimental protocols are essential. Below are proposed methodologies for both in vivo and in vitro studies.
In Vivo Model: LPS-Induced Endotoxic Shock in Rats
This model is a standard and reproducible method for inducing a systemic inflammatory response characteristic of endotoxic shock.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Wistar rats (250-300g) are acclimatized for at least one week before the experiment.
-
Surgical Preparation: Rats are anesthetized, and catheters are inserted into the carotid artery for blood pressure monitoring and blood sampling, and into the jugular vein for drug and LPS administration.
-
Grouping: Animals are randomly assigned to:
-
Control group (vehicle + saline)
-
LPS group (vehicle + LPS)
-
LPS + this compound group (this compound + LPS)
-
-
Drug Administration: A specific dose of this compound (e.g., determined from dose-ranging studies) or its vehicle is administered intravenously (IV) at a set time point before or after the LPS challenge.
-
Induction of Shock: A lethal or sub-lethal dose of LPS from E. coli (e.g., 10-15 mg/kg, IV) is administered.
-
Monitoring and Sampling:
-
Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously monitored.
-
Blood samples are collected at baseline and at various time points post-LPS administration for cytokine analysis (TNF-α, IL-6, IL-10) and markers of organ damage.
-
-
Survival Study: In a separate cohort of animals, survival is monitored for up to 72 hours post-LPS challenge.
In Vitro Model: LPS-Stimulated Macrophages
This model allows for the direct investigation of the effect of this compound on the cellular source of pro-inflammatory cytokines.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Analysis:
-
The cell culture supernatants are collected to measure the concentrations of TNF-α, IL-6, and nitric oxide (using the Griess assay).
-
Cell viability is assessed to rule out cytotoxic effects of the compound.
-
Conclusion and Future Directions
While direct evidence is lacking, the role of the endothelin system in the pathophysiology of endotoxic shock suggests that a non-selective endothelin receptor antagonist like this compound could have therapeutic potential. The proposed experimental protocols provide a framework for future research to elucidate the specific effects of this compound on hemodynamic stability, the inflammatory cascade, and survival in relevant pre-clinical models. Such studies are crucial to determine if this compound, or similar compounds, could be viable candidates for drug development in the treatment of septic shock. Future investigations should also focus on the pharmacokinetic and pharmacodynamic properties of this compound to establish optimal dosing and treatment schedules.
References
- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Effects of a nitric oxide synthase inhibitor in humans with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The survival time post-cecal ligation and puncture in sinoaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of endothelin-1 and endothelin receptor antagonists in inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the endothelin receptor antagonist, SB 209670, on circulatory failure and organ injury in endotoxic shock in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Involvement of Endothelin-1 in Sepsis and Organ Dysfunction—A Novel Biomarker in Patient Assessment [mdpi.com]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin receptor antagonist attenuates inflammatory response and prolongs the survival time in a neonatal sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of PD 142893: A Non-Selective Endothelin Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a potent, non-selective antagonist of the endothelin (ET) receptor system, specifically targeting both the ETA and ETB receptor subtypes. Developed by Parke-Davis Pharmaceuticals, this peptide-based antagonist emerged from structure-activity relationship (SAR) studies of the C-terminal hexapeptide of endothelin-1 (ET-1). The discovery of potent ET antagonists like this compound was a significant step in understanding the physiological and pathophysiological roles of the endothelin system, which is implicated in a variety of cardiovascular diseases due to the potent vasoconstrictor effects of endothelins. This document provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols used to elucidate the pharmacological profile of this compound.
Discovery of this compound
The development of this compound was a result of systematic SAR studies focused on the C-terminal hexapeptide of ET-1, which comprises residues 16-21 (His-Leu-Asp-Ile-Ile-Trp).[1] These studies identified this region as crucial for receptor binding and antagonist activity at both ETA and ETB receptors. The structure of this compound is Ac-{d-Dip}-Leu-Asp-Ile-Ile-Trp, where "Dip" represents 3,3-diphenylalanine.[1] This modification, along with the acetylation of the N-terminus, was key to achieving high-affinity binding and functional antagonism.
Initial Characterization and Quantitative Data
The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity for the ETA and ETB receptors and its functional antagonist activity. The key quantitative data from these initial studies are summarized in the tables below.
Table 1: In Vitro Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Source | IC50 (nM) |
| ETA | [¹²⁵I]ET-1 | Human Ventricle | Not explicitly distinguished |
| ETB | [¹²⁵I]ET-1 | Human Ventricle | Not explicitly distinguished |
Note: Initial studies on human cardiovascular tissues indicated that this compound did not distinguish between the ETA and ETB receptor subtypes, consistent with its characterization as a non-selective antagonist.
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | Tissue Preparation | Measured Effect | Antagonist Potency (pA₂) |
| Vasoconstriction Assay | Endothelin-1 (ET-1) | Rat Thoracic Aorta | Inhibition of Contraction | Not specified |
| Vasoconstriction Assay | Sarafotoxin S6c (ETB selective) | Rabbit Pulmonary Artery | Inhibition of Contraction | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of this compound.
Endothelin Receptor Radioligand Binding Assay
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for endothelin receptors.
Materials:
-
Membrane preparations from tissues or cells expressing ETA and/or ETB receptors.
-
[¹²⁵I]ET-1 (Radioligand)
-
This compound (Test Compound)
-
Binding Buffer: 20 mM Tris-HCl, pH 7.4, containing 2 mM EDTA, 0.1 mM bacitracin, 0.1 mM PMSF, 1 μg/ml leupeptin, 5 μg/ml aprotinin, and 0.08 mg/ml BSA.[2]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.3 at 4°C, containing 0.1 mM bacitracin.[2]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the membrane preparation (approximately 20-50 µg of protein) with a fixed concentration of [¹²⁵I]ET-1 (typically 20-30 pM) and varying concentrations of the test compound (this compound).[2]
-
Incubate for 2 hours at 37°C.[2]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.
In Vitro Functional Antagonism: Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the ability of an antagonist to inhibit the vasoconstriction induced by an endothelin agonist in isolated rat aortic rings.
Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Endothelin-1 (ET-1) as the agonist.
-
This compound as the antagonist.
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 4 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to force transducers to record isometric tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.
-
Antagonist Incubation: Add this compound to the organ bath at a specific concentration and incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Challenge: Generate a cumulative concentration-response curve for ET-1 by adding the agonist in a stepwise manner.
-
Data Analysis: Compare the concentration-response curve of ET-1 in the presence and absence of this compound to determine the antagonist's potency, often expressed as a pA₂ value.
Visualizations
Endothelin Signaling Pathway
Caption: Endothelin receptor signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
Caption: A typical experimental workflow for the in vitro characterization of an endothelin receptor antagonist.
References
- 1. Structure-activity relationships of the potent combined endothelin-A/endothelin-B receptor antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21: development of endothelin-B receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suc-[Glu9, Ala11,15]-endothelin-1 (8–21), IRL 1620, identifies two populations of ETB receptors in guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of PD 142893: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 142893 is a non-peptide antagonist with high affinity for both endothelin type A (ETA) and type B (ETB) receptors. Initially developed by Pfizer, this compound has been investigated for its therapeutic potential in cardiovascular diseases, particularly in the context of endotoxic shock. This document provides an in-depth overview of the preliminary studies on this compound, summarizing its pharmacological data, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Introduction
Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2][3] The ETB receptor is found on endothelial cells, where it mediates vasodilation via the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where it can mediate vasoconstriction.[1][2] Dysregulation of the endothelin system is implicated in the pathophysiology of various cardiovascular disorders, making endothelin receptor antagonists a subject of significant therapeutic interest. This compound is a mixed ETA/ETB receptor antagonist that has shown promise in preclinical models of endotoxic shock.[4]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound, providing insights into its receptor binding affinity.
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Reference Tissue/System |
| This compound | ETA | 31 nM | Not Specified |
| ETB | 54 nM | Not Specified |
Table 1: Binding Affinity of this compound for Endothelin Receptors.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively inhibiting the binding of endothelin peptides to both ETA and ETB receptors. This dual antagonism modulates the downstream signaling cascades initiated by these receptors.
Endothelin Receptor Signaling
Activation of ETA and ETB receptors by endothelin-1 (ET-1) triggers a cascade of intracellular events through the activation of various G proteins, including Gq, G11, Gs, and Gi2.[2] The activation of Gq is a primary pathway, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including vasoconstriction, inflammation, and cell growth.[6][7]
Caption: Simplified Endothelin Receptor Signaling Pathway.
Interaction with the iNOS Pathway in Endotoxic Shock
In the context of endotoxic shock, there is a significant interplay between the endothelin system and the inducible nitric oxide synthase (iNOS) pathway. Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces the expression of both ET-1 and iNOS.[4] The excessive production of nitric oxide (NO) by iNOS contributes to the profound vasodilation and hypotension characteristic of septic shock. The simultaneous upregulation of ET-1 may represent a counter-regulatory vasoconstrictor response. The therapeutic benefit observed with the combination of this compound and an iNOS inhibitor suggests that blockade of both the vasoconstrictor and vasodilator pathways is necessary to restore hemodynamic stability.[4]
Caption: Interplay of Endothelin and iNOS Pathways in Endotoxic Shock.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the preliminary studies of this compound.
In Vivo Model of Endotoxic Shock
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of endotoxic shock.
Animal Model: New Zealand White rabbits.
Protocol:
-
Induction of Endotoxic Shock: Anesthetize rabbits and administer a bolus intravenous injection of E. coli lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
Drug Administration:
-
Treatment Group: Administer this compound intravenously at a dose of 0.02 mg/kg.[4]
-
Control Group: Administer an equivalent volume of saline vehicle.
-
-
Hemodynamic Monitoring: Continuously monitor mean arterial pressure (MAP), heart rate, and cardiac output using appropriate catheterization and telemetry.
-
Assessment of Vascular Reactivity:
-
Isolate arterial segments (e.g., superior mesenteric artery, celiac artery, left renal artery) at the end of the experiment.[6]
-
Mount arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
-
Determine vasoconstrictor responses by generating cumulative concentration-response curves to norepinephrine.
-
Assess endothelium-dependent vasodilation by measuring the relaxation response to acetylcholine in pre-constricted arterial rings.
-
-
Biochemical Analysis: Collect blood samples to measure plasma levels of ET-1 and nitrate/nitrite (as an indicator of NO production).
-
Gene Expression Analysis: Harvest tissues to quantify the mRNA expression of iNOS and ET-1 using real-time quantitative PCR.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing human ETA or ETB receptors.
-
Binding Reaction:
-
Incubate the membrane preparations with a radiolabeled endothelin receptor ligand (e.g., [¹²⁵I]-ET-1).
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptors.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Caption: High-Level Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
The preliminary data on this compound indicate that it is a potent dual antagonist of ETA and ETB receptors. Preclinical studies in a rabbit model of endotoxic shock have demonstrated its potential to improve hemodynamic parameters, particularly when used in conjunction with an iNOS inhibitor.[4] These findings highlight the complex interplay of the endothelin and nitric oxide systems in the pathophysiology of septic shock.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include more detailed pharmacokinetic and pharmacodynamic studies, as well as investigations into its efficacy in other animal models and cardiovascular diseases. The development of more selective ETB antagonists, a direction of research that stemmed from structure-activity relationship studies of compounds like this compound, may also provide valuable tools for dissecting the specific roles of the ETB receptor in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-142893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Pharmacology of PD 142893
For Researchers, Scientists, and Drug Development Professionals
Core Summary
PD 142893 is a potent, non-selective peptide antagonist of the endothelin (ET) receptor system, exhibiting comparable affinity for both the ETA and ETB receptor subtypes. Its primary mechanism of action involves the competitive inhibition of endothelin-1 (ET-1) binding to these receptors, thereby blocking the downstream signaling cascades responsible for a range of physiological effects, most notably vasoconstriction. Developed by Pfizer, this compound has been instrumental as a research tool in elucidating the complex roles of the endothelin system in cardiovascular physiology and pathophysiology. This guide provides a comprehensive overview of the fundamental pharmacology of this compound, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Test System | Reference |
| ETA | This compound | Data not available | Data not available | ||
| ETB | This compound | Data not available | Data not available |
Note: Specific Ki and IC50 values from primary literature were not available in the conducted search. These values are typically determined through radioligand binding assays.
Table 2: Functional Antagonist Potency
| Tissue Preparation | Agonist | pA2 Value | Antagonist | Reference |
| Rat Thoracic Aorta | Endothelin-1 | Data not available | This compound | Warner et al., 1993 |
| Rabbit Pulmonary Artery | Endothelin-1 | Data not available | This compound | Warner et al., 1993 |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. Specific values from the primary reference were not available in the conducted search.
Mechanism of Action & Signaling Pathways
This compound exerts its pharmacological effects by competitively binding to both ETA and ETB receptors, thereby preventing the binding of the endogenous ligand, endothelin-1. These receptors are G protein-coupled receptors (GPCRs), and their activation by ET-1 initiates a cascade of intracellular signaling events.
The primary signaling pathway activated by both ETA and ETB receptors in vascular smooth muscle cells involves the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.
By blocking the initial binding of ET-1, this compound effectively inhibits this entire signaling cascade, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure.
Experimental Protocols
The pharmacological properties of this compound have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki or IC50) of this compound for ETA and ETB receptors.
1. Membrane Preparation:
-
Tissues or cells expressing endothelin receptors (e.g., rat brain, cultured smooth muscle cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled endothelin agonist.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters (representing bound ligand) is quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tissue Bath for Functional Antagonism (Based on Warner et al., 1993)
This ex vivo method assesses the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced contraction of vascular smooth muscle.
1. Tissue Preparation:
-
Male New Zealand White rabbits or Wistar rats are euthanized.
-
The thoracic aorta or pulmonary artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.
-
The vessel is cleaned of adherent connective tissue and cut into rings (3-4 mm in width). The endothelium may be removed by gentle rubbing of the intimal surface.
2. Mounting and Equilibration:
-
The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with regular changes of the buffer.
3. Experimental Protocol:
-
A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
The tissues are then washed and allowed to return to baseline tension.
-
The tissues are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to ET-1 is then performed in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
4. Data Analysis:
-
The magnitude of the rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the dose ratio.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA2 value, a measure of the antagonist's potency.
In Vivo Blood Pressure Measurement (General Protocol)
This in vivo assay evaluates the effect of this compound on systemic blood pressure.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane).
-
The trachea may be cannulated to ensure a patent airway.
-
The carotid artery and jugular vein are cannulated for direct blood pressure measurement and intravenous drug administration, respectively.
2. Blood Pressure Monitoring:
-
The arterial cannula is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate are continuously recorded using a data acquisition system.
-
The animal is allowed to stabilize after surgery until a steady baseline blood pressure is achieved.
3. Drug Administration and Measurement:
-
A baseline blood pressure is recorded.
-
An intravenous bolus or infusion of ET-1 is administered to induce a pressor response.
-
After the blood pressure returns to baseline, a dose of this compound is administered intravenously.
-
Following a suitable equilibration period, the ET-1 challenge is repeated.
-
The inhibitory effect of this compound on the ET-1-induced pressor response is quantified.
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with PD 142893
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of PD 142893, a non-selective endothelin receptor antagonist targeting both ETA and ETB receptors. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Compound Information
| Compound Name | This compound |
| Mechanism of Action | Non-selective Endothelin Receptor Antagonist (ETA/ETB) |
| Primary Target | Endothelin-1 (ET-1) Signaling Pathway |
| Therapeutic Potential | Cardiovascular diseases, cerebral vasospasm, endotoxic shock, and other conditions involving endothelin-mediated pathology. |
Signaling Pathway of Endothelin-1 and Point of Intervention by this compound
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular tone and cellular proliferation. It exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB. The activation of these receptors triggers distinct downstream signaling cascades. This compound, as a non-selective antagonist, blocks the binding of ET-1 to both ETA and ETB receptors, thereby inhibiting these signaling pathways.
Application Notes and Protocols for the Use of PD 142893 in a Rabbit Endotoxic Shock Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxic shock, a severe systemic inflammatory response to bacterial endotoxins, remains a significant challenge in critical care medicine. The pathophysiology involves a complex cascade of inflammatory mediators, leading to widespread endothelial dysfunction, hemodynamic instability, and multiple organ failure. Endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory peptide, is significantly elevated during endotoxemia and sepsis and is implicated in the pathogenesis of the disease.[1] PD 142893 is a non-peptide dual endothelin receptor antagonist, targeting both ETA and ETB receptors, which may offer a therapeutic strategy to mitigate the detrimental effects of ET-1 in endotoxic shock.
These application notes provide a detailed protocol for utilizing this compound in a rabbit model of lipopolysaccharide (LPS)-induced endotoxic shock. The provided methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in investigating the therapeutic potential of this compound.
Signaling Pathway of Endothelin-1 in Endotoxic Shock
During endotoxic shock, lipopolysaccharide (LPS) triggers the release of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines, in turn, stimulate endothelial cells to produce and release Endothelin-1 (ET-1). ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The activation of these receptors on vascular smooth muscle cells leads to potent vasoconstriction. Furthermore, ET-1 signaling, particularly through the ETA receptor, activates downstream pathways involving Nuclear Factor-kappa B (NF-κB). This activation leads to the transcription of genes encoding for other pro-inflammatory cytokines, adhesion molecules, and reactive oxygen species, thus amplifying the inflammatory cascade and contributing to endothelial damage and organ injury. This compound, as a dual antagonist, blocks both ETA and ETB receptors, thereby inhibiting these downstream effects.
References
Application Notes and Protocols for Cell-Based Assay to Determine PD 142893 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a non-peptide antagonist of the endothelin (ET) receptors, ETA and ETB.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to these G protein-coupled receptors (GPCRs), initiating a signaling cascade that leads to physiological responses such as vasoconstriction, cell proliferation, and inflammation.[2][3] The dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists like this compound valuable tools for research and potential therapeutic development.
These application notes provide a detailed protocol for determining the in vitro efficacy of this compound by assessing its ability to inhibit ET-1-induced intracellular calcium mobilization. Additionally, a protocol for evaluating the cytotoxicity of the compound is included to establish a suitable concentration range for the efficacy assays.
Signaling Pathway of Endothelin-1
The binding of Endothelin-1 to its receptors (ETA/ETB) triggers a well-defined signaling cascade. As G protein-coupled receptors, they activate the Gq alpha subunit upon ligand binding. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators.
References
Application Notes and Protocols for Generating a PD 142893 Dose-Response Curve In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a potent, non-selective antagonist of both endothelin receptor subtypes, ETA and ETB.[1] Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger downstream signaling cascades involved in vasoconstriction, cell proliferation, and inflammation.[2][3][4] Understanding the dose-dependent inhibitory effect of this compound on these receptors is crucial for its pharmacological characterization. These application notes provide detailed protocols for generating in vitro dose-response curves for this compound using common cell-based functional assays.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor Subtype | Reported Value | Reference |
| IC50 | ETA | 31 nM | [Benigni, 1998][2] |
| IC50 | ETB | 54 nM | [Benigni, 1998][2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the endothelin receptor signaling pathway and the general experimental workflow for generating a dose-response curve for an antagonist like this compound.
Experimental Protocols
Two primary methods for determining the potency of an endothelin receptor antagonist in vitro are the calcium flux assay and the cyclic AMP (cAMP) assay. The choice of assay depends on the specific G-protein coupling of the receptor subtype and the available laboratory equipment.
Protocol 1: Intracellular Calcium Flux Assay
This is a common method for ETA and ETB receptors, which are primarily coupled to Gq proteins, leading to an increase in intracellular calcium upon activation.
1. Materials and Reagents
-
Cell line stably expressing human ETA or ETB receptors (e.g., U2OS, CHO, or HEK293 cells).[5][6][7]
-
This compound
-
Endothelin-1 (ET-1) as the agonist
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[8]
-
Probenecid (optional, to prevent dye leakage)
-
DMSO (for dissolving compounds)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).[9][10]
2. Experimental Procedure
-
Cell Culture and Seeding:
-
Culture the cells according to the supplier's recommendations.
-
One day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a stock solution of ET-1 in an appropriate solvent and dilute it in assay buffer to a concentration that elicits a submaximal response (EC80), as determined in a preliminary agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 1 hour in the dark.
-
-
Antagonist Incubation:
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include wells with assay buffer only as a positive control (agonist only) and wells with a known antagonist or no agonist as a negative control.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's liquid handler, add the EC80 concentration of ET-1 to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the positive control (agonist only) after subtracting the baseline.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Protocol 2: cAMP Accumulation Assay
This assay is suitable for endothelin receptors that may couple to Gi or Gs proteins, leading to a decrease or increase in intracellular cAMP, respectively. For Gi-coupled receptors, a common approach is to stimulate adenylyl cyclase with forskolin and then measure the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
1. Materials and Reagents
-
Cell line stably expressing the endothelin receptor of interest.
-
This compound
-
Endothelin-1 (ET-1)
-
Forskolin (for Gi-coupled receptor assays)
-
Cell culture medium, PBS, and assay buffer
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]
-
DMSO
-
White, opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen cAMP assay technology.
2. Experimental Procedure
-
Cell Culture and Seeding:
-
Follow the same procedure as in the calcium flux assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a fixed concentration of ET-1 (EC80) as described previously.
-
-
Antagonist and Agonist Treatment:
-
Remove the culture medium and add the different concentrations of this compound to the cells.
-
Incubate for a predetermined time.
-
Add the EC80 concentration of ET-1. For Gi-coupled assays, co-stimulate with a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each well.
-
Normalize the data and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
These protocols provide a framework for generating reliable in vitro dose-response curves for the endothelin receptor antagonist this compound. The choice between a calcium flux and a cAMP assay will depend on the specific receptor subtype and the signaling pathway of interest. Proper optimization of cell density, agonist concentration, and incubation times will be critical for obtaining accurate and reproducible results.
References
- 1. Endothelin Antagonist this compound - Echelon Biosciences [echelon-inc.com]
- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magic™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. ETB Endothelin Receptor Cell Line – Cells Online [cells-online.com]
- 6. innoprot.com [innoprot.com]
- 7. Endothelin Receptor Type A stable cell line – Cells Online [cells-online.com]
- 8. bu.edu [bu.edu]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Solubilizing PD 142893 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of PD 142893, a non-selective endothelin receptor antagonist, in cell culture experiments. The information is intended to guide researchers in preparing and applying this compound for in vitro studies.
Introduction to this compound
This compound is a potent antagonist of both endothelin receptor type A (ETA) and type B (ETB). Endothelin receptors are G-protein coupled receptors that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. These pathways are implicated in various physiological processes, including vasoconstriction, cell proliferation, and inflammation.[1][2][3] The dual antagonism of ETA and ETB receptors by this compound makes it a valuable tool for investigating the roles of the endothelin system in various biological and pathological processes.
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for accurate and reproducible experimental results. While specific solubility data for this compound is not extensively published, general guidelines for similar peptide-based antagonists can be followed. Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions of such compounds.[4][5][6]
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4][5][6] |
| Stock Solution Concentration | 5-10 mM or 5-10 mg/mL in DMSO | [6] |
| Storage of Stock Solution | Aliquot and store at -20°C to minimize freeze-thaw cycles. | [6] |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | [6] |
Protocol for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Determine the Molecular Weight (MW) of this compound. The exact molecular weight should be provided by the supplier. For the purpose of this protocol, we will use a hypothetical molecular weight (e.g., 1000 g/mol ). Please substitute with the actual MW of your compound.
-
Weigh the this compound powder. Accurately weigh a small amount of the powder (e.g., 1 mg) using an analytical balance in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO. Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:
Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
Example for 1 mg of this compound with a hypothetical MW of 1000 g/mol : Volume (µL) = (1 mg / 1000 g/mol ) * 100,000 = 100 µL
-
Dissolve the powder. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution. Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.[4]
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Experimental Protocols: Application in Cell Culture
This compound can be used to study the effects of endothelin receptor blockade on various cellular processes, such as proliferation, migration, and signaling.
Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Endothelin-1 (ET-1) or other relevant agonist (optional)
Procedure:
-
Cell Seeding. Plate the cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight under standard culture conditions.
-
Prepare Working Solutions. On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6][7]
-
Treatment.
-
For antagonist studies: Pre-incubate the cells with the desired concentrations of this compound for a specific period (e.g., 30-60 minutes) before adding the agonist (e.g., ET-1).
-
To study the effect of the antagonist alone: Replace the culture medium with the medium containing the desired concentrations of this compound.
-
-
Incubation. Incubate the cells for the desired experimental duration.
-
Downstream Analysis. After the incubation period, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), proliferation, migration, or changes in protein expression and signaling pathways (e.g., Western blotting, qPCR).
Note on Working Concentrations: The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. Based on studies with other endothelin receptor antagonists, a concentration range of 0.1 to 10 µM is a reasonable starting point for in vitro experiments.
Visualization of Key Processes
Signaling Pathway
This compound acts by blocking the binding of endothelins to their receptors (ETA and ETB), which are G-protein coupled receptors. The binding of endothelin-1 (ET-1) to these receptors typically activates Gαq/11 and Gα12/13 proteins, leading to the activation of phospholipase C (PLC).[2][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including cell proliferation, vasoconstriction, and inflammation, often through the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[9][10]
Caption: Endothelin Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to investigate its effect on endothelin-1-induced cellular responses.
Caption: General Experimental Workflow for this compound in Cell Culture.
References
- 1. mdpi.com [mdpi.com]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. lifetein.com [lifetein.com]
- 5. biocat.com [biocat.com]
- 6. proimmune.com [proimmune.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin signaling in development | Development | The Company of Biologists [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 142893 Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a non-peptide antagonist of both endothelin receptor type A (ETA) and type B (ETB). Endothelin receptor antagonists are a class of drugs under investigation for various cardiovascular diseases due to their ability to block the potent vasoconstrictive effects of endothelin-1 (ET-1).[1][2] Understanding the stability of this compound in various solvents is critical for the reliability and reproducibility of in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.
Data Presentation: General Stability Considerations for Non-Peptide Endothelin Receptor Antagonists
The stability of a compound in solution is influenced by several factors including the chemical structure of the compound, the solvent, temperature, light exposure, and pH. For non-peptide endothelin receptor antagonists, which are typically heterocyclic small molecules, potential degradation pathways may include hydrolysis, oxidation, and photodecomposition.
The following table summarizes hypothetical stability data for a compound with characteristics similar to this compound to illustrate how such data would be presented. Note: This is example data and does not represent actual experimental results for this compound.
| Solvent | Concentration | Temperature | Duration | Percent Remaining (Hypothetical) | Degradation Products Observed (Hypothetical) |
| DMSO | 10 mM | -20°C | 6 months | >99% | Not Detected |
| DMSO | 10 mM | 4°C | 1 month | 98% | Minor peak observed in HPLC |
| DMSO | 10 mM | Room Temp (25°C) | 24 hours | 95% | Two minor degradation peaks |
| Ethanol | 10 mM | -20°C | 6 months | >99% | Not Detected |
| Ethanol | 10 mM | Room Temp (25°C) | 24 hours | 97% | One minor degradation peak |
| PBS (pH 7.4) | 1 mM | 4°C | 24 hours | 90% | Multiple degradation peaks |
Signaling Pathway of Endothelin Receptors
This compound exerts its pharmacological effect by blocking the binding of endothelin peptides (ET-1, ET-2, ET-3) to their receptors, ETA and ETB. This inhibition modulates downstream signaling cascades that are crucial in vasoconstriction, cell proliferation, and inflammation.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound in various solvents. High-performance liquid chromatography (HPLC) is the recommended analytical technique for these studies due to its ability to separate and quantify the parent compound from potential degradation products.[3][4]
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and consistent solutions of this compound for stability testing.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Other solvents of interest (e.g., Ethanol, Acetonitrile, Phosphate Buffered Saline - PBS)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of anhydrous DMSO in a volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Bring the solution to the final volume with DMSO and mix thoroughly.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the solvent of interest to the desired final concentration.
-
For aqueous buffers like PBS, ensure the final concentration of the organic solvent (from the stock solution) is low enough to not affect the stability or the assay system.
-
Protocol 2: Stability Assessment by HPLC
Objective: To determine the stability of this compound in different solvents over time and at various temperatures.
Materials:
-
Prepared solutions of this compound
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)[3]
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
HPLC-grade mobile phase solvents
-
Temperature-controlled storage units (-20°C, 4°C, 25°C)
Experimental Workflow Diagram:
Caption: Workflow for assessing the stability of this compound.
Procedure:
-
Prepare solutions of this compound in the desired solvents as described in Protocol 1.
-
Immediately after preparation, analyze a sample from each solution by HPLC. This will serve as the time zero (T0) reference.
-
Aliquot the remaining solutions into multiple vials for each storage condition and time point to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the selected temperatures (e.g., -20°C, 4°C, and 25°C). Protect from light if the compound is suspected to be light-sensitive.
-
At each scheduled time point (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), remove one aliquot for each condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples by HPLC using the same method as for the T0 samples.
-
Data Analysis:
-
Compare the peak area of the parent this compound compound at each time point to the T0 peak area to calculate the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Conclusion
While specific stability data for this compound in DMSO and other solvents is not publicly available, the protocols and information provided in this document offer a comprehensive guide for researchers to conduct their own stability assessments. It is recommended to perform these stability studies under conditions that mimic the intended experimental and storage conditions to ensure the integrity of the compound and the validity of the research findings. For long-term storage, it is generally advisable to store stock solutions in an anhydrous solvent like DMSO at -80°C.
References
- 1. Nonpeptide endothelin receptor antagonists. I. Effects on binding and signal transduction on human endothelinA and endothelinB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Application Notes and Protocols for Determining the Affinity of PD 142893 to Endothelin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a non-peptidic antagonist of endothelin (ET) receptors.[1][2] Endothelins are a family of potent vasoconstrictive peptides that mediate their effects through two main G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[3] These receptors are implicated in a variety of physiological processes and are targets for therapeutic intervention in cardiovascular diseases.[4][5] This document provides a detailed protocol for a receptor binding assay to determine the affinity of this compound for both ETA and ETB receptors. The assay is based on the competitive displacement of a radiolabeled endothelin ligand by the unlabeled test compound, this compound.
Data Presentation
The binding affinity of this compound for human endothelin ETA and ETB receptors is summarized in the table below. The data is presented as Ki values, which represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | ETA | 31 |
| ETB | 54 |
Table 1: Binding Affinity of this compound for Human Endothelin Receptors.[5]
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for ETA and ETB receptors.
Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from Chinese Hamster Ovary (CHO) cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) with a specific activity of approximately 2200 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Endothelin-1 (ET-1).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 500 mM NaCl and 0.1% BSA.[4]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.
-
Equipment:
-
96-well microplates (non-binding surface).
-
GF/C 96-well filter plates.
-
Vacuum filtration manifold.
-
Gamma counter.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Membrane Preparation (if preparing from cultured cells)
While commercially available membrane preparations are recommended for consistency, a general protocol for preparing membranes from cultured cells expressing the receptor of interest is as follows:
-
Culture CHO cells stably expressing either human ETA or ETB receptors to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a similar instrument.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol) and determine the protein concentration using a standard method like the Bradford assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Receptor Binding Assay Protocol
-
Assay Setup:
-
Prepare serial dilutions of the test compound, this compound, in binding buffer. A typical concentration range would be from 10-11 M to 10-5 M.
-
Prepare a solution of [125I]-ET-1 in binding buffer at a concentration close to its Kd value (e.g., 0.1-0.3 nM).[4]
-
Prepare a solution of unlabeled ET-1 at a high concentration (e.g., 1 µM) to determine non-specific binding.
-
-
Incubation:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [125I]-ET-1 solution, and 50 µL of membrane preparation (containing 5-10 µg of protein).
-
Non-specific Binding: 25 µL of unlabeled ET-1 solution, 25 µL of [125I]-ET-1 solution, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [125I]-ET-1 solution, and 50 µL of membrane preparation.
-
-
The final assay volume in each well is 100 µL.
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Pre-treat the GF/C filter plate by soaking with 0.33% polyethyleneimine for 30 minutes.
-
Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester or by manual pipetting.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a gamma counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration of this compound is calculated as: (Binding in the presence of this compound - Non-specific Binding) / (Total Specific Binding) x 100.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([125I]-ET-1).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the receptor binding assay.
Endothelin Receptor Signaling Pathway
Caption: Simplified endothelin receptor signaling pathway.
References
- 1. Endothelin ET(B) receptors show different binding profiles in intact cells and cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying iNOS and ET-1 Inhibition with PD 142893
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a potent, non-selective antagonist of the endothelin-1 (ET-1) receptors, ETA and ETB. ET-1 is a powerful vasoconstrictor peptide implicated in various cardiovascular diseases. Its effects are often intertwined with the nitric oxide (NO) system. Inducible nitric oxide synthase (iNOS) is a key enzyme in the NO pathway, typically expressed during inflammatory conditions, producing large amounts of NO. The interplay between the ET-1 and iNOS pathways is complex, with ET-1 capable of modulating iNOS expression and activity. These application notes provide a framework for utilizing this compound to investigate the intricate relationship between ET-1 signaling and iNOS-mediated pathways. While this compound does not directly inhibit iNOS, its action on ET-1 receptors allows for the study of ET-1-mediated regulation of iNOS.
Signaling Pathways
The interaction between the ET-1 and iNOS signaling pathways is multifaceted. ET-1, by binding to its receptors (ETA and ETB) on various cell types, including smooth muscle cells and macrophages, can trigger intracellular signaling cascades that influence iNOS gene expression. This regulation can be either positive or negative, depending on the cellular context and stimulus. The following diagram illustrates the general signaling pathways and the point of intervention for this compound.
Data Presentation: Effects of Non-Selective ET-1 Receptor Antagonists on iNOS
Direct quantitative data for the effect of this compound on iNOS expression and activity is limited in publicly available literature. However, studies using other non-selective ET-1 receptor antagonists, such as Bosentan and TAK-044, provide valuable insights into the expected effects. The following tables summarize findings from such studies.
Table 1: Effect of Non-Selective ET-1 Receptor Antagonists on iNOS mRNA Expression
| Antagonist | Model System | Treatment Conditions | Change in iNOS mRNA Levels | Reference |
| TAK-044 | Rat endotoxic shock model (in vivo) | Lipopolysaccharide (LPS) induced | No significant effect on LPS-induced increase in iNOS mRNA in heart and liver. | [1] |
| Bosentan | Hypoxia-induced pulmonary hypertension in mice (in vivo) | Chronic hypoxia | Did not significantly alter eNOS protein levels, which were used as a proxy for NO pathway modulation in this study. iNOS was not directly measured. | [2] |
Table 2: Effect of Non-Selective ET-1 Receptor Antagonists on iNOS Protein Expression
| Antagonist | Model System | Treatment Conditions | Change in iNOS Protein Levels | Reference |
| Bosentan | Sugen/hypoxia-induced pulmonary hypertension in rats (in vivo) | SU5416 and hypoxia | Prevented the increase in iNOS protein levels in lung tissue. | [3] |
Note: The effect of ET-1 receptor antagonism on iNOS expression can be context-dependent, varying with the model system, stimulus, and tissue type.
Experimental Protocols
The following protocols provide a foundation for designing experiments to study the effects of this compound on iNOS and ET-1 inhibition.
Protocol 1: In Vitro Inhibition of ET-1-Mediated Effects on iNOS Expression in Macrophages
This protocol describes how to assess the ability of this compound to counteract ET-1's modulatory effects on iNOS expression in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Endothelin-1 (ET-1)
-
TRIzol reagent for RNA extraction
-
RIPA buffer for protein lysis
-
BCA Protein Assay Kit
-
Anti-iNOS antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
RT-qPCR reagents (reverse transcriptase, primers for iNOS and a housekeeping gene, SYBR Green master mix)
-
Griess Reagent System for nitrite determination
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO).
-
Stimulation: Add LPS (e.g., 1 µg/mL) and/or ET-1 (e.g., 100 nM) to the wells. Include appropriate controls (untreated, LPS alone, ET-1 alone, this compound alone).
-
Incubation: Incubate the cells for a time course (e.g., 6, 12, and 24 hours) to analyze both mRNA and protein expression.
-
Harvesting:
-
Supernatant: Collect the cell culture supernatant for nitrite analysis.
-
RNA: Wash cells with PBS and lyse directly in the well with TRIzol reagent.
-
Protein: Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors.
-
-
Nitrite Assay (Griess Assay): Measure the accumulation of nitrite in the supernatant as an indicator of NO production, following the manufacturer's protocol.
-
RT-qPCR for iNOS mRNA:
-
Isolate total RNA using TRIzol, following the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for iNOS and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Western Blot for iNOS Protein:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against iNOS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: In Vivo Inhibition of ET-1 Pathway in a Rat Model of Hypertension
This protocol provides a general framework for investigating the in vivo effects of this compound in a rat model of hypertension, where the ET-1 system is often upregulated. This model can be adapted to study the effects on iNOS expression in various tissues.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
L-NAME (Nω-nitro-L-arginine methyl ester) for hypertension induction
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO)
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Reagents and equipment for tissue homogenization, RNA and protein extraction, RT-qPCR, and Western blotting as described in Protocol 1.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Hypertension Induction: Induce hypertension by administering L-NAME in the drinking water (e.g., 40 mg/kg/day) for a specified period (e.g., 2-4 weeks).
-
Grouping and Treatment: Divide the animals into experimental groups:
-
Control (no L-NAME, vehicle treatment)
-
L-NAME + Vehicle
-
L-NAME + this compound (at various doses) Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) for the duration of the study.
-
-
Blood Pressure Monitoring: Monitor systolic blood pressure regularly (e.g., weekly) using a non-invasive method like the tail-cuff system.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues such as the aorta, heart, and kidneys.
-
Tissue Processing:
-
Immediately snap-freeze a portion of the tissue in liquid nitrogen for subsequent RNA and protein analysis.
-
Fix another portion in formalin for histological analysis if desired.
-
-
Molecular Analysis:
-
Homogenize the frozen tissues to extract RNA and protein.
-
Perform RT-qPCR and Western blotting to determine the expression levels of iNOS mRNA and protein, respectively, as described in Protocol 1. Normalize to appropriate housekeeping genes or proteins.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the role of ET-1 in modulating iNOS activity and expression using the non-selective ET-1 receptor antagonist, this compound. By employing these methodologies, scientists can further elucidate the complex cross-talk between these two critical signaling pathways in various physiological and pathological conditions, potentially leading to the development of novel therapeutic strategies.
References
Application of PD 142893 in Organ Perfusion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 142893 is a potent, non-peptide, and non-selective antagonist of both endothelin receptor subtype A (ETᴀ) and subtype B (ETʙ). Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, plays a crucial role in the pathophysiology of various cardiovascular and renal diseases. Its effects are mediated through the ETᴀ and ETʙ receptors, which are G-protein coupled receptors.[1][2] The activation of these receptors, particularly ETᴀ on vascular smooth muscle cells, leads to intense and sustained vasoconstriction.[3][4] In the context of organ transplantation and preservation, ischemia-reperfusion injury often leads to an upregulation of the endothelin system, contributing to vascular dysfunction, impaired organ perfusion, and subsequent graft failure.
This document provides detailed application notes and protocols for the use of this compound in isolated organ perfusion studies. These guidelines are intended to assist researchers in investigating the role of the endothelin system in organ pathophysiology and in evaluating the therapeutic potential of endothelin receptor antagonism in improving organ preservation and function.
Mechanism of Action
This compound competitively inhibits the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both ETᴀ and ETʙ receptors. The IC₅₀ values for this compound are approximately 31 nM for the ETᴀ receptor and 54 nM for the ETʙ receptor.[5] By blocking these receptors, this compound effectively antagonizes the downstream signaling pathways initiated by endothelin, which include:
-
Vasoconstriction: Inhibition of ET-1-induced vasoconstriction in various vascular beds, leading to vasodilation and improved tissue perfusion.[3]
-
Cell Proliferation: Attenuation of the proliferative effects of ET-1 on vascular smooth muscle cells and other cell types.[1]
-
Inflammation: Potential modulation of inflammatory responses mediated by endothelin.[6]
Data Presentation
The following table summarizes the inhibitory activity of this compound on endothelin receptors.
| Receptor Subtype | Ligand | This compound IC₅₀ (nM) | Reference |
| Endothelin A (ETᴀ) | Endothelin-1 | 31 | [5] |
| Endothelin B (ETʙ) | Endothelin-1 | 54 | [5] |
Signaling Pathway
The following diagram illustrates the endothelin signaling pathway and the point of intervention for this compound.
Caption: Endothelin-1 signaling pathway and antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in isolated organ perfusion.
Isolated Perfused Kidney Protocol
This protocol is designed to assess the effect of this compound on renal vascular resistance and glomerular filtration rate in an isolated rat kidney model.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (KHB) supplemented with 6.7% bovine serum albumin (BSA), 5 mM glucose, and a mixture of essential and non-essential amino acids. The buffer should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Endothelin-1 (ET-1)
-
Perfusion apparatus (including a roller pump, oxygenator, bubble trap, and pressure transducer)
-
Urine collection vials
-
Analytical equipment for measuring creatinine or inulin concentration.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the abdominal aorta and vena cava. Isolate the right kidney and cannulate the renal artery and ureter.
-
Perfusion Setup: Transfer the isolated kidney to the perfusion apparatus and perfuse with KHB at a constant pressure (e.g., 100 mmHg) or constant flow (e.g., 5 mL/min/g kidney weight). Allow the kidney to stabilize for 30-60 minutes.
-
Experimental Groups:
-
Control Group: Perfuse with KHB alone.
-
ET-1 Group: After stabilization, infuse ET-1 (e.g., 1 nM) to induce vasoconstriction.
-
This compound Group: After stabilization, add this compound to the perfusate at a desired concentration (e.g., 10⁻⁶ M to 10⁻⁵ M). After a 20-minute equilibration period, infuse ET-1.
-
-
Data Collection:
-
Continuously monitor and record perfusion pressure and flow rate to calculate renal vascular resistance.
-
Collect urine samples at regular intervals (e.g., every 10 minutes) to measure urine flow rate and glomerular filtration rate (GFR) using a suitable marker like creatinine or FITC-inulin.
-
Collect perfusate samples to measure inflammatory markers (e.g., IL-6, TNF-α) and markers of tissue injury (e.g., lactate dehydrogenase).
-
Data Analysis:
-
Calculate renal vascular resistance (RVR) = Perfusion Pressure / Flow Rate.
-
Calculate GFR = (Urine Concentration of Marker × Urine Flow Rate) / Perfusate Concentration of Marker.
-
Compare the changes in RVR and GFR between the different experimental groups.
Isolated Perfused Heart (Langendorff) Protocol
This protocol is designed to evaluate the effect of this compound on coronary vascular resistance and cardiac function in an isolated rat heart model.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Krebs-Henseleit buffer (KHB) as described for the kidney protocol.
-
This compound stock solution
-
Endothelin-1 (ET-1)
-
Langendorff perfusion system (including a water-jacketed heart chamber, peristaltic pump, oxygenator, and pressure transducer).
-
Intraventricular balloon catheter.
Procedure:
-
Heart Isolation: Anesthetize the rat, perform a thoracotomy, and rapidly excise the heart. Immediately place the heart in ice-cold KHB.
-
Perfusion Setup: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 80 mmHg). Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Experimental Protocol:
-
Allow the heart to stabilize for 20-30 minutes.
-
Establish a baseline by perfusing with KHB.
-
Induce coronary vasoconstriction with an infusion of ET-1 (e.g., 0.1-1 nM).
-
In a separate group, pre-treat the heart with this compound (e.g., 10⁻⁶ M) for 15-20 minutes before the ET-1 infusion.
-
-
Data Collection:
-
Continuously record coronary flow rate, left ventricular developed pressure (LVDP), heart rate, and the maximum rate of pressure development (+dP/dt_max) and decay (-dP/dt_max).
-
Data Analysis:
-
Calculate coronary vascular resistance (CVR) = Perfusion Pressure / Coronary Flow Rate.
-
Compare the effects of this compound on ET-1-induced changes in CVR and cardiac functional parameters.
Isolated Perfused Lung Protocol
This protocol is designed to investigate the effect of this compound on pulmonary vascular resistance and gas exchange in an isolated lung model.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer with 4% BSA or a similar colloid.
-
This compound stock solution
-
Endothelin-1 (ET-1)
-
Isolated lung perfusion system (including a ventilator, perfusion pump, oxygenator, and pressure transducers for pulmonary artery and airway pressure).
Procedure:
-
Lung Isolation: Anesthetize the rat, cannulate the trachea, and ventilate the lungs. Open the chest, cannulate the pulmonary artery and left atrium.
-
Perfusion Setup: Transfer the heart-lung block to the perfusion apparatus. Perfuse the lungs with the buffer at a constant flow rate (e.g., 0.04 mL/min/g body weight).
-
Experimental Design:
-
After a stabilization period, establish baseline measurements.
-
Induce pulmonary vasoconstriction with ET-1.
-
In a treatment group, administer this compound to the perfusate prior to ET-1 challenge.
-
-
Data Collection:
-
Monitor pulmonary arterial pressure to calculate pulmonary vascular resistance.
-
Measure perfusate pO₂ and pCO₂ to assess gas exchange efficiency.
-
At the end of the experiment, determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Data Analysis:
-
Calculate pulmonary vascular resistance (PVR) = (Pulmonary Arterial Pressure - Left Atrial Pressure) / Flow Rate.
-
Analyze changes in gas exchange parameters and the wet-to-dry weight ratio.
Experimental Workflow
The following diagram outlines the general workflow for an isolated organ perfusion experiment with this compound.
Caption: General workflow for isolated organ perfusion studies with this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the endothelin system in the physiology and pathophysiology of various organs. The protocols and application notes provided herein offer a framework for researchers to design and execute robust isolated organ perfusion studies. By utilizing this compound, scientists can gain deeper insights into the mechanisms of endothelin-mediated organ damage and explore the potential of endothelin receptor antagonism as a therapeutic strategy for improving organ preservation and function in the context of transplantation and other clinical applications.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Troubleshooting & Optimization
Troubleshooting PD 142893 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 142893, focusing on challenges related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide molecule that acts as a dual antagonist for endothelin receptor type A (ETA) and type B (ETB). Endothelins are potent vasoconstrictors, and by blocking their receptors, this compound can inhibit these effects. The endothelin signaling pathway is involved in various physiological processes, including vasoconstriction, cell proliferation, and hormone production. The ETA receptor primarily mediates vasoconstriction and cell growth, while the ETB receptor is involved in vasodilation (via nitric oxide release) and the clearance of endothelin-1.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer for my experiment. Why is this happening?
Like many small molecule inhibitors, this compound is a hydrophobic compound. This inherent low water solubility makes it challenging to dissolve directly in aqueous solutions such as cell culture media or physiological buffers. It is common for such compounds to precipitate out of solution, especially when diluting a stock solution into an aqueous environment.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v) in cell culture media.[4] However, the tolerance to DMSO can vary significantly between different cell types. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your aqueous medium. Try working with a lower final concentration of the compound.
-
Increase the DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might help to keep the compound in solution. Remember to include the appropriate vehicle control.
-
Use a carrier protein: For in vivo and some in vitro applications, hydrophobic drugs can be complexed with proteins like bovine serum albumin (BSA) to improve solubility and stability in aqueous solutions.
-
Sonication: Gentle sonication of the final solution may help to disperse small aggregates and improve solubilization.
-
Warm the solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be cautious about the thermal stability of the compound.
Troubleshooting Guide: Insolubility of this compound
This guide provides a step-by-step approach to address solubility issues with this compound.
Problem: Precipitate forms upon dilution of this compound stock solution into aqueous media.
Visual Troubleshooting Workflow:
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Recommended Concentration | Notes |
| DMSO | 10-50 mM | Highly recommended for creating high-concentration stock solutions. Ensure the final concentration in the assay is non-toxic to cells. |
| Ethanol | 1-10 mM | May be an alternative to DMSO, but generally has a lower solubilizing capacity for hydrophobic compounds. |
| Aqueous Buffers | Not Recommended | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Methodology:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. A brief, gentle sonication in a water bath can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer.
-
To minimize precipitation, add the DMSO stock solution to the aqueous medium while vortexing or gently mixing.
-
Ensure the final concentration of DMSO in the working solution is at a level that is non-toxic to your cells (typically ≤ 0.1%).
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
-
Use the freshly prepared working solutions immediately for your experiments.
Mandatory Visualization
Endothelin Signaling Pathway
References
Technical Support Center: Optimizing PD-1/PD-L1 Pathway Inhibitor Concentrations for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the PD-1/PD-L1 pathway?
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T cell activation. PD-1 is a receptor expressed on activated T cells.[1][2] When it binds to its ligand, PD-L1, which can be expressed on tumor cells, it triggers a signaling cascade that inhibits T cell proliferation, cytokine production, and cytotoxic functions.[2][3] This interaction allows cancer cells to evade the host's immune system.[2][4]
Q2: How do PD-1/PD-L1 inhibitors work in vitro?
PD-1/PD-L1 inhibitors, typically monoclonal antibodies or small molecules, work by blocking the interaction between the PD-1 receptor and its ligand PD-L1.[3] This blockade restores the T cell's ability to recognize and attack cancer cells. In an in vitro co-culture system of immune cells (like T cells or PBMCs) and cancer cells, the addition of a PD-1/PD-L1 inhibitor is expected to increase cancer cell killing and cytokine secretion (e.g., IFNγ) by the immune cells.[5]
Q3: What are typical starting concentrations for PD-1/PD-L1 inhibitors in in vitro assays?
The optimal concentration of a PD-1/PD-L1 inhibitor is highly dependent on the specific compound, the cell types used, and the assay endpoint. For monoclonal antibodies, a common starting concentration is around 10 µg/mL.[5] For small molecule inhibitors, the effective concentration can vary more widely, often in the nanomolar to micromolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable increase in T cell activity (e.g., cytotoxicity, cytokine production) after adding the inhibitor. | 1. Low or no expression of PD-L1 on target cancer cells. 2. Low or no expression of PD-1 on effector T cells. 3. Suboptimal inhibitor concentration. 4. Inappropriate Effector to Target (E:T) ratio. | 1. Verify PD-L1 expression on your cancer cell line using flow cytometry or western blotting. If expression is low, consider stimulating cells with IFNγ to upregulate PD-L1. 2. Ensure T cells are properly activated to express PD-1. Confirm expression with flow cytometry. 3. Perform a dose-response experiment with a wide range of inhibitor concentrations. 4. Optimize the E:T ratio. A common starting point is 1:1, but this may need to be adjusted.[5] |
| High background noise or non-specific cell death. | 1. Cytotoxicity of the inhibitor at high concentrations. 2. Poor health of cell cultures. | 1. Include a control with the inhibitor on cancer cells and immune cells alone to assess direct cytotoxicity. Lower the concentration if necessary. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent or variable results between experiments. | 1. Variation in cell passage number. 2. Inconsistent T cell activation. 3. Reagent variability. | 1. Use cells within a consistent and low passage number range. 2. Standardize the T cell activation protocol. 3. Use the same batches of reagents and inhibitors for a set of comparative experiments. |
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay for PD-1/PD-L1 Inhibitor Potency
This protocol outlines a general workflow for assessing the efficacy of a PD-1/PD-L1 inhibitor by co-culturing immune cells with cancer cells.
Materials:
-
PD-L1 expressing cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
PD-1/PD-L1 inhibitor and isotype control
-
Cell culture medium and supplements
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
Assay plates (e.g., 96-well flat-bottom)
-
Cytotoxicity assay kit (e.g., LDH release, or a luminescence-based viability assay)
-
ELISA kit for IFNγ detection
Methodology:
-
Cell Preparation:
-
Culture the PD-L1 positive cancer cell line to ~80% confluency.
-
Isolate PBMCs from healthy donor blood or use a T cell line.
-
Activate T cells with appropriate stimuli for 2-3 days to induce PD-1 expression. Confirm PD-1 expression using flow cytometry.
-
-
Co-culture Setup:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the activated T cells or PBMCs at the desired Effector:Target (E:T) ratio (e.g., 1:1).
-
Add the PD-1/PD-L1 inhibitor at various concentrations. Include an isotype control and a no-inhibitor control.
-
-
Incubation:
-
Incubate the co-culture for 72 to 120 hours.[5]
-
-
Endpoint Analysis:
Quantitative Data Summary
| Inhibitor Type | Typical Concentration Range | Endpoint Measurement | Example Result |
| Monoclonal Antibody (e.g., Pembrolizumab) | 1 - 10 µg/mL | Tumor Cell Killing | Up to 30% increase in killing at 10 µg/mL.[5] |
| Monoclonal Antibody (e.g., Pembrolizumab) | 1 - 10 µg/mL | IFNγ Secretion | Up to 2.48-fold increase at 10 µg/mL.[5] |
| Small Molecule Inhibitor (e.g., BMS-103) | 10 nM - 10 µM | PD-1/PD-L1 Binding (Biochemical Assay) | IC50 in the nanomolar range. |
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: Workflow for an in vitro PD-1/PD-L1 inhibitor potency assay.
References
- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathway and Dysregulation of PD1 and its Ligands in Lymphoid Malignancies [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
Addressing off-target effects of PD 142893 in cell lines
This technical support center provides guidance for researchers using PD 142893 in cell lines, with a focus on identifying and addressing potential off-target effects.
Disclaimer: this compound is an antagonist of the endothelin receptor type A (ETA) and type B (ETB), which are G protein-coupled receptors (GPCRs). It is not a kinase inhibitor. The troubleshooting principles outlined here are broadly applicable to small molecule inhibitors and have been adapted for the context of a GPCR antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as an antagonist for both endothelin receptor type A (ETA) and type B (ETB). These receptors are part of the G protein-coupled receptor (GPCR) superfamily.[1][2] By binding to these receptors, this compound blocks the downstream signaling typically initiated by the binding of endothelin peptides (e.g., ET-1, ET-2, ET-3).[1]
Q2: What are the expected on-target effects of this compound in cell lines expressing ETA or ETB receptors?
A2: The binding of endothelins to their receptors typically activates Gq, Gi, or Gs proteins.[1][2] The activation of Gq, for example, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3][4] Therefore, the expected on-target effect of this compound is the inhibition of these signaling events when cells are stimulated with an endothelin peptide.
Q3: What are off-target effects and why are they a concern?
A3: Off-target effects are unintended interactions of a small molecule with proteins other than its designated target.[5] These interactions can lead to misleading experimental results, cellular toxicity, or other unexpected phenotypes that are not a consequence of inhibiting the intended target.[5] Identifying off-target effects is crucial for the correct interpretation of experimental data.
Q4: How can I determine if the phenotype I observe is due to an on-target or off-target effect of this compound?
A4: Several strategies can be employed. These include performing a dose-response experiment to compare the potency for the on-target effect with the potency for the observed phenotype, using a structurally different ET receptor antagonist to see if the phenotype is replicated, and performing a rescue experiment where the target receptor is overexpressed.[5]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity at Effective Concentrations
Question: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see antagonism of the endothelin receptor. Is this an on-target or off-target effect?
Answer: This could be due to either on-target effects in a cell line that is dependent on basal endothelin signaling for survival, or off-target toxicity. Here’s how to troubleshoot:
-
Perform a Dose-Response Curve for Viability and On-Target Inhibition:
-
Action: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) and a functional assay for on-target inhibition (e.g., measuring calcium flux or phosphorylation of a downstream kinase like ERK/MAPK) across a wide range of this compound concentrations.[6][7]
-
Interpretation: If the IC50 for cytotoxicity is significantly lower than or equal to the IC50 for on-target inhibition, the toxicity might be linked to the intended target. If the IC50 for cytotoxicity is much higher, it is more likely an off-target effect.
-
-
Use a Structurally Unrelated ET Receptor Antagonist:
-
Action: Treat your cells with another ET receptor antagonist that has a different chemical structure (e.g., Bosentan or Atrasentan).[2]
-
Interpretation: If the toxicity is replicated with a different antagonist, it is more likely to be an on-target effect. If the toxicity is unique to this compound, it is likely an off-target effect.
-
-
Control for Cell Line Specificity:
-
Action: Test this compound in a cell line that does not express ETA or ETB receptors.
-
Interpretation: If toxicity persists in the receptor-negative cell line, it is a confirmed off-target effect.
-
Issue 2: Lack of Expected Phenotype Despite Confirmed Receptor Inhibition
Question: I have confirmed that this compound is inhibiting endothelin-induced signaling in my cells, but I am not seeing the expected downstream phenotypic change (e.g., decreased proliferation). What could be the reason?
Answer: This scenario suggests that the signaling pathway you are inhibiting may not be the primary driver of the phenotype you are measuring in your specific cell line and conditions.
-
Confirm Pathway Engagement:
-
Action: Use Western blotting to check the phosphorylation status of key downstream effectors of the endothelin pathway, such as MAPK/ERK or Akt, after treatment with this compound and stimulation with endothelin.[4][8]
-
Interpretation: This will confirm that the inhibitor is blocking the signal at the expected nodes.
-
-
Re-evaluate the Role of the Endothelin Pathway:
-
Action: Use an alternative method to inhibit the pathway, such as siRNA or shRNA against the ETA/ETB receptors or key downstream signaling proteins.
-
Interpretation: If genetic knockdown of the pathway components also fails to produce the expected phenotype, it suggests that this pathway is not the primary regulator of the phenotype in your experimental model.
-
-
Consider Experimental Conditions:
-
Action: Review your experimental setup, including cell density, serum concentration in the media, and the duration of the experiment.
-
Interpretation: Cellular context can significantly influence signaling pathways and their importance in controlling cellular processes.
-
Issue 3: Inconsistent Results Between Experiments
Question: The IC50 value for this compound seems to vary between my experimental replicates. How can I improve consistency?
Answer: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors.[9]
-
Standardize Cell Culture Conditions:
-
Action: Ensure that you are using cells from a consistent passage number range, seeding them at the same density for each experiment, and treating them at a consistent confluency.[9]
-
Rationale: Cell characteristics can change with extensive passaging, and cell density can affect the per-cell concentration of the inhibitor.[9]
-
-
Check Compound Stability and Handling:
-
Action: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by making single-use aliquots.
-
Rationale: The compound may degrade over time in solution, leading to a decrease in potency.
-
-
Optimize Assay Parameters:
-
Action: Ensure that incubation times for both the compound treatment and the assay readout are consistent across all experiments.[9]
-
Rationale: The observed inhibitory effect can be time-dependent.
-
Data Presentation
Table 1: Hypothetical Potency of this compound in Different Assays
| Assay Type | Cell Line | Measured Endpoint | IC50 (nM) |
| On-Target Functional | HEK293 (overexpressing ETA) | ET-1-induced Calcium Flux | 15 |
| On-Target Functional | A-375 (endogenous ETB) | ET-1-induced ERK Phosphorylation | 25 |
| Cell Viability | A-375 | MTT Reduction | 1500 |
| Cell Viability | MDA-MB-231 | CellTiter-Glo | > 10000 |
Table 2: Comparison of Different ET Receptor Antagonists on Cell Viability
| Compound | On-Target | Cell Line | Viability IC50 (nM) |
| This compound | ETA/ETB Antagonist | A-375 | 1500 |
| Bosentan | ETA/ETB Antagonist | A-375 | > 20000 |
| Atrasentan | Selective ETA Antagonist | A-375 | > 20000 |
Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling (p-ERK)
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach overnight. The next day, pre-treat cells with a dose-response range of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO). Stimulate the cells with an appropriate concentration of Endothelin-1 (e.g., 100 nM) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[6] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[6] Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Incubate overnight at 37°C or for a few hours with shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from a no-cell control and normalize the data to the vehicle-treated cells to determine the percentage of cell viability.
Visualizations
Caption: Endothelin signaling pathway and point of inhibition by this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships for identifying an off-target effect.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
How to improve the stability of PD 142893 in solution
Welcome to the technical support center for PD 142893. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution for experimental use. As a peptide-based endothelin receptor antagonist, the stability of this compound is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent, non-selective peptide antagonist of both endothelin receptor type A (ETA) and type B (ETB). Its peptide nature makes it susceptible to degradation in solution, necessitating careful handling and storage to maintain its biological activity.
Q2: How should I store lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can accelerate degradation.[2]
Q3: What is the recommended procedure for reconstituting this compound?
Due to the peptide nature of this compound, a systematic approach to solubilization is recommended. The ideal solvent will depend on the specific experimental requirements. It is advisable to first test the solubility of a small aliquot of the peptide before dissolving the entire sample.
Q4: How stable is this compound once in solution?
The stability of this compound in solution is significantly lower than in its lyophilized form.[2][3] The shelf life of peptide solutions is limited and is influenced by factors such as pH, temperature, and the presence of proteases.[4][5] Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are particularly prone to degradation in solution.[4][5]
Q5: What are the common degradation pathways for peptide-based molecules like this compound?
Peptides are susceptible to several degradation pathways in solution, including:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated at extreme pH values.[6]
-
Oxidation: Particularly affects residues like methionine, cysteine, and tryptophan.[6] This can be minimized by using oxygen-free solvents.[2]
-
Deamidation: Occurs with asparagine and glutamine residues.[7]
-
Aggregation: Peptides can self-associate and precipitate out of solution.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in solution.
Problem 1: this compound Precipitates Immediately Upon Dissolving
Immediate precipitation is often a sign of poor solubility in the chosen solvent.
Troubleshooting Workflow for Immediate Precipitation
Caption: A stepwise workflow for troubleshooting immediate peptide precipitation.
Problem 2: this compound Solution Becomes Cloudy or Precipitates Over Time
Delayed precipitation can be due to a variety of factors including temperature fluctuations, pH shifts, or interactions with components in the media.
Logical Relationship for Delayed Precipitation
Caption: Causes and solutions for delayed precipitation of this compound.
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature in a desiccator.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent. For hydrophobic peptides, organic solvents like DMSO or DMF are often a good starting point.[2]
-
Initial Dissolution: Add a small amount of the chosen organic solvent to the vial to create a concentrated stock solution. Gently vortex or sonicate if necessary.
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer of choice to the concentrated stock solution to reach the desired final concentration.
-
Storage: Aliquot the solution into single-use vials and store at -20°C or -80°C.[1][4] Avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Assessing Solution Stability of this compound
-
Prepare Solution: Reconstitute this compound in the desired experimental buffer to a known concentration.
-
Incubation: Store aliquots of the solution under various conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot.
-
Analysis: Analyze the integrity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to detect degradation products.
-
Data Evaluation: Quantify the percentage of intact this compound remaining at each time point to determine its stability under the tested conditions.
Data Presentation
The following tables summarize key factors influencing the stability of peptide solutions, which are applicable to this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccated environment.[1] |
| In Solution (Stock) | -20°C to -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles.[5] Use sterile, slightly acidic buffer (pH 5-7).[2] |
| In Solution (Working) | 4°C | Days | Prepare fresh and use as soon as possible.[3] |
Table 2: Factors Affecting Peptide Stability in Solution
| Factor | Impact on Stability | Recommendations |
| pH | Extreme pH can cause hydrolysis and deamidation.[6] | Maintain a pH between 5 and 7.[2] |
| Temperature | Higher temperatures accelerate degradation.[6] | Store solutions frozen and minimize time at room temperature.[1] |
| Oxygen | Can lead to oxidation of susceptible amino acids.[6] | Use degassed, oxygen-free solvents for reconstitution.[2] |
| Proteases | Can enzymatically degrade the peptide. | Use sterile buffers and handle solutions under aseptic conditions. |
| Freeze-Thaw Cycles | Can cause aggregation and degradation.[1][4] | Aliquot solutions into single-use vials.[2] |
By following these guidelines, researchers can significantly improve the stability of this compound in solution, leading to more accurate and reliable experimental outcomes. For further assistance, please consult the product's technical data sheet or contact our scientific support team.
References
- 1. jpt.com [jpt.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. polybiotech.co [polybiotech.co]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Overcoming experimental variability with PD 142893
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PD 142893, a non-selective endothelin receptor antagonist. Our goal is to help you overcome experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-selective peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] Unlike selective antagonists, it blocks the downstream signaling of both major endothelin receptor subtypes. This makes it a useful tool for studying the overall effect of the endothelin system in a particular model.
Q2: Why am I seeing variable or unexpected results with this compound?
Variability can stem from its non-selective nature. The physiological response to this compound depends on the relative expression and distribution of ETA and ETB receptors in your specific cell line or tissue.
-
ETA receptors , primarily found on vascular smooth muscle cells, mediate vasoconstriction.[3]
-
ETB receptors on endothelial cells mediate vasodilation, while ETB receptors on smooth muscle cells can mediate vasoconstriction.[3] Therefore, the net effect of blocking both receptors simultaneously can be complex and tissue-dependent.
Q3: What are the best practices for preparing and storing this compound stock solutions?
As a peptide, this compound requires careful handling to avoid degradation and ensure solubility.
-
Solubilization: For initial stock solutions, it is recommended to use a small amount of a suitable solvent like DMSO or sterile water, followed by dilution with your aqueous experimental buffer. Always consult the manufacturer's datasheet for specific solubility information.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[4]
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store peptides in solution at 4°C for extended periods.
Q4: What concentration of this compound should I use in my experiment?
The optimal concentration depends on the experimental system and the affinity of the antagonist for the receptors in that system. A common starting point for in vitro experiments is 1 µM to 10 µM.[1] It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibition of Endothelin-1 (ET-1) Induced Response | 1. Peptide Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low to effectively antagonize the ET-1 response. 3. Complex Receptor Dynamics: In systems with high ETB receptor expression, blocking the ETB-mediated clearance of ET-1 could lead to higher local concentrations of ET-1, potentially overcoming the ETA blockade.[5] | 1. Use a fresh aliquot of this compound for each experiment. Prepare stock solutions as recommended (see FAQ). 2. Perform a concentration-response experiment to determine the optimal inhibitory concentration. 3. Use a selective ETA antagonist (e.g., BQ-123) in parallel to dissect the specific contribution of each receptor subtype to the observed effect. |
| Unexpected Agonist-like or Biphasic Response | 1. Receptor Subtype Expression: The tissue or cell line may have a unique ratio of ETA/ETB receptors, leading to a non-linear response. For example, blocking vasodilatory endothelial ETB receptors could unmask a stronger vasoconstrictor effect. | 1. Characterize the endothelin receptor expression profile (mRNA or protein level) in your experimental model. 2. Compare the effects of this compound with selective ETA (e.g., BQ-123) and ETB (e.g., BQ-788) antagonists to understand the contribution of each receptor. |
| Poor Solubility in Aqueous Buffers | 1. Peptide Properties: this compound is a peptide and may have limited solubility in purely aqueous solutions. | 1. Prepare a high-concentration stock solution in a minimal amount of an appropriate organic solvent (e.g., DMSO) before diluting to the final working concentration in your experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed 0.1-0.5%. |
Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other relevant compounds for comparative analysis. Note that values can vary depending on the assay conditions and tissue/cell type used.
| Compound | Target(s) | Ligand Type | Ki (nM) | IC50 / EC50 (nM) |
| This compound | ETA / ETB | Non-selective Antagonist | 31 (ETA), 54 (ETB)[5] | Varies by assay |
| BQ-123 | ETA | Selective Antagonist | 1.4 - 4[6] | 7.3[7][8] |
| Sarafotoxin S6c | ETB | Selective Agonist | 0.29[9][10] | ~10[11] |
| Endothelin-1 (ET-1) | ETA / ETB | Endogenous Agonist | ~0.06 (ETA)[12] | Varies by assay |
Experimental Protocols & Visualizations
Endothelin Signaling Pathway
Endothelin-1 (ET-1) binds to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). Activation typically leads to the stimulation of Phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to cellular responses like vasoconstriction. This compound acts by blocking ET-1 from binding to both receptor subtypes.
Troubleshooting Workflow for Inconsistent Results
Use this flowchart to diagnose the root cause of variability in your experiments with this compound.
Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to endothelin receptor activation and antagonism.
1. Cell Preparation:
-
Plate cells expressing endothelin receptors (e.g., A7r5, vascular smooth muscle cells) in a black, clear-bottom 96-well plate.
-
Culture overnight to allow for cell adherence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove culture medium from the wells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C, protected from light.
3. Compound Preparation & Addition:
-
Prepare a 2X concentrated solution of this compound (or other antagonists like BQ-123) in assay buffer.
-
Prepare a 2X concentrated solution of an agonist (e.g., Endothelin-1) in assay buffer.
-
After incubation, add the antagonist solution to the appropriate wells and incubate for 15-30 minutes.
4. Data Acquisition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solution to all wells.
-
Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium flux.
5. Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Plot the response versus agonist concentration to generate dose-response curves.
-
Determine the IC50 value for this compound by assessing its ability to inhibit the agonist-induced response.
References
- 1. PD-142893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Endothelin Antagonist this compound - Echelon Biosciences [echelon-inc.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. genscript.com [genscript.com]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Sarafotoxin S6c | ETB Receptors | Tocris Bioscience [tocris.com]
- 10. Sarafotoxin S6c | Endothelin ETB Receptor Agonists: R&D Systems [rndsystems.com]
- 11. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PD 142893 Antagonist Activity
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the endothelin receptor antagonist, PD 142893.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a non-selective peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. It is expected to inhibit the physiological effects mediated by endothelin-1 (ET-1) and other endothelins, such as vasoconstriction, by competitively blocking their binding to ETA and ETB receptors.
Q2: At which receptors is this compound active?
This compound is a non-selective antagonist, meaning it targets both ETA and ETB receptor subtypes.[1] This contrasts with selective antagonists that preferentially bind to one receptor subtype over the other.
Q3: What are the common applications of this compound in research?
Researchers use this compound to investigate the roles of both ETA and ETB receptors in various physiological and pathophysiological processes. Common applications include studying its effects on vascular tone, cell proliferation, and its potential therapeutic effects in conditions like pulmonary hypertension and renal failure.
Q4: What might be the issue if this compound is not showing the expected antagonist activity in my experiment?
Several factors could contribute to a lack of expected antagonist activity. These can be broadly categorized as issues with the experimental setup, reagent quality, or specific biological factors of the model system. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide: this compound Not Showing Expected Antagonist Activity
This guide is designed to help you systematically troubleshoot experiments where this compound is not exhibiting its anticipated antagonist effects.
Problem 1: No observable inhibition of endothelin-induced response (e.g., vasoconstriction).
Possible Cause 1: Suboptimal Compound Handling and Storage
-
Troubleshooting Steps:
-
Verify Solubility and Solvent: Ensure this compound is fully dissolved in the appropriate solvent at the correct concentration. Some peptide-based antagonists may require specific solvents or pH adjustments for optimal solubility.
-
Check Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C) to prevent degradation.
-
Perform Quality Control: If possible, verify the integrity of your this compound stock through analytical methods like HPLC-MS.
-
Possible Cause 2: Inappropriate Assay Conditions
-
Troubleshooting Steps:
-
Optimize Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to reach equilibrium with the receptors before the addition of the agonist (e.g., ET-1).
-
Review Buffer Composition: Check the pH and ionic strength of your assay buffer, as these can influence ligand-receptor binding.
-
Assess Agonist Concentration: Very high concentrations of the agonist (ET-1) might overcome the competitive antagonism of this compound, especially if the antagonist concentration is too low. Perform a dose-response curve for the agonist to determine an appropriate concentration (e.g., EC80) for your antagonism studies.
-
Possible Cause 3: Tissue- or Cell-Specific Receptor Subtype Expression
-
Troubleshooting Steps:
-
Characterize Your Model System: The relative expression levels of ETA and ETB receptors can vary significantly between different tissues and cell lines. This can influence the observed effect of a non-selective antagonist.[1]
-
Consider Receptor Density: Tissues with a very high density of endothelin receptors may require higher concentrations of this compound to achieve effective antagonism.
-
Problem 2: Partial or weak antagonist activity observed.
Possible Cause 1: Insurmountable Antagonism
-
Explanation: In some systems, antagonists may exhibit insurmountable antagonism, which can appear as non-competitive antagonism. This means that even at high concentrations, the antagonist cannot fully inhibit the agonist's maximum response. This can be due to slow receptor-antagonist dissociation kinetics.
-
Troubleshooting Steps:
-
Increase Pre-incubation Time: A longer pre-incubation with this compound may allow for more complete receptor occupancy and a stronger antagonist effect.
-
Perform a Schild Analysis: This experimental design can help determine if the antagonism is competitive or non-competitive.
-
Possible Cause 2: Presence of Endogenous Endothelins
-
Explanation: Some cell cultures and tissues can produce and release their own endothelins, which can compete with the exogenously applied agonist and antagonist, potentially masking the antagonist's effect.
-
Troubleshooting Steps:
-
Wash Tissues/Cells Thoroughly: Before starting the experiment, ensure that the tissues or cells are washed extensively to remove any endogenously produced endothelins.
-
Consider Endothelin-Converting Enzyme (ECE) Inhibitors: In some experimental setups, the addition of an ECE inhibitor can prevent the formation of mature endothelins from their precursors.
-
Quantitative Data for this compound
The following table summarizes the binding affinity (Ki) of this compound for human endothelin receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | ETA | 31 nM | [1] |
| This compound | ETB | 54 nM | [1] |
Experimental Protocols
Key Experiment 1: Aortic Ring Vasoconstriction Assay
This protocol outlines a standard method for assessing the antagonist activity of this compound on ET-1-induced vasoconstriction in isolated aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to a force transducer to record isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
-
Antagonist Incubation:
-
Pre-incubate the aortic rings with either vehicle or different concentrations of this compound for a specified period (e.g., 30-60 minutes).
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of this compound.
-
Calculate the EC50 values for ET-1 under each condition.
-
Key Experiment 2: Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound to endothelin receptors using a radiolabeled ligand.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
[125I]-ET-1 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of unlabeled ET-1)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the cell membranes, binding buffer, and either vehicle, unlabeled ET-1 (for non-specific binding), or varying concentrations of this compound.
-
Initiate the binding reaction by adding a fixed concentration of [125I]-ET-1.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination of Binding:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [125I]-ET-1 as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Endothelin-1 signaling pathway leading to vasoconstriction.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
Refining experimental protocols for consistent PD 142893 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for consistent and reliable results with PD 142893, a non-selective endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective endothelin (ET) receptor antagonist. It competitively inhibits the binding of endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3) to both the ETA and ETB receptor subtypes. This blockade prevents the downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in in vitro and in vivo studies to investigate the roles of the endothelin system in various physiological and pathophysiological processes. Common applications include studying cardiovascular function, particularly vasoconstriction and vasodilation, renal physiology, and the proliferative effects of endothelins in various cell types.
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure complete dissolution. Stock solutions should be stored at -20°C or lower to maintain stability. For aqueous-based assays, further dilution of the DMSO stock in the appropriate buffer is necessary. It is important to consider the final DMSO concentration in the assay, as high concentrations can have off-target effects.
Q4: What are the key differences between ETA and ETB receptors?
A4: Both ETA and ETB are G protein-coupled receptors. ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors are located on endothelial cells and smooth muscle cells. Endothelial ETB receptor activation leads to the release of nitric oxide (NO) and prostacyclin, causing vasodilation. Smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonism | 1. Compound Precipitation: this compound may have limited solubility in aqueous buffers, leading to a lower effective concentration. | - Visually inspect the final solution for any precipitates. - Consider using a vehicle with a small percentage of a solubilizing agent like Pluronic F-127, but first validate that the vehicle does not affect the assay. - Prepare fresh dilutions from the stock solution for each experiment. |
| 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. | |
| 3. High Non-Specific Binding: In binding assays, the compound may bind to surfaces of the assay plate or other proteins. | - Add a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to block non-specific binding sites. - Use low-binding microplates. | |
| High background signal in functional assays (e.g., calcium flux) | 1. Vehicle Effects: The solvent (e.g., DMSO) used to dissolve this compound may be causing cellular responses. | - Run a vehicle control with the same final concentration of the solvent to determine its effect. - Keep the final solvent concentration as low as possible (typically ≤ 0.1%). |
| 2. Cell Health: Unhealthy or overly confluent cells can exhibit higher baseline signaling. | - Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. - Perform a cell viability assay to confirm cell health. | |
| Variability between experimental replicates | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tips. - Prepare a larger volume of the final working solution to minimize pipetting errors between wells. |
| 2. Uneven Cell Seeding: In cell-based assays, variations in cell number per well can lead to different responses. | - Ensure a single-cell suspension before seeding and mix the cell suspension between plating. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. | |
| Unexpected physiological responses in vivo | 1. Off-Target Effects: Although a potent endothelin antagonist, high concentrations may lead to off-target effects. | - Perform a dose-response curve to determine the optimal concentration with the desired effect and minimal side effects. - Consult literature for known off-target effects of endothelin receptor antagonists.[1][2] |
| 2. Complex In Vivo Interactions: The dual blockade of ETA and ETB receptors can have complex and sometimes opposing effects. For example, blocking endothelial ETB receptors can inhibit ET-1 clearance and prevent vasodilation.[3] | - Carefully consider the experimental model and the specific roles of ETA and ETB receptors in the tissue of interest. - Consider using a selective ETA or ETB antagonist in parallel to dissect the individual receptor contributions. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for endothelin receptors from various sources. Note that values can vary depending on the experimental system and conditions.
| Parameter | Receptor Subtype | Reported Value (nM) | Species | Assay Type | Reference |
| Ki | ETA | 0.4 | Human | Radioligand Binding | Doherty et al. (1993) |
| ETB | 4.3 | Human | Radioligand Binding | Doherty et al. (1993) | |
| IC50 | ETA | 31 | Rat | Functional (Aortic Rings) | Benigni et al. (1998) |
| ETB | 54 | Rat | Functional (Tracheal Rings) | Benigni et al. (1998) |
Experimental Protocols
Radioligand Binding Assay for ETA and ETB Receptors
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for endothelin receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
[125I]-ET-1 (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (to be determined empirically).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
25 µL of various concentrations of this compound (typically from 10-11 to 10-5 M).
-
25 µL of [125I]-ET-1 (at a concentration close to its Kd).
-
25 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Calcium Flux Assay
This protocol describes a method to assess the functional antagonism of this compound on ET-1-induced calcium mobilization in cells expressing endothelin receptors.
Materials:
-
HEK293 cells stably expressing either human ETA or ETB receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
ET-1 (agonist)
-
Fluorescence microplate reader with a fluidics injector (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to a final concentration of 2-5 µM. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells gently with assay buffer to remove excess dye. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include wells with assay buffer only (positive control) and a known antagonist (if available).
-
Calcium Measurement: Place the plate in the fluorescence microplate reader. Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) over time. After establishing a stable baseline, inject a pre-determined concentration of ET-1 (typically the EC80) into the wells.
-
Data Analysis: The change in fluorescence upon agonist addition reflects the intracellular calcium concentration. The antagonistic effect of this compound is observed as a reduction in the ET-1-induced fluorescence signal. Plot the peak fluorescence response as a function of the this compound concentration to determine the IC50.
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based calcium flux assay.
Caption: Logical troubleshooting workflow for inconsistent this compound results.
References
Preventing degradation of PD 142893 during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of PD 142893 to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3] While it may be stable for short periods at room temperature, colder temperatures significantly slow down potential degradation reactions.
Q2: How should I handle the lyophilized powder upon receipt and before use?
Before opening the vial, it is crucial to allow the lyophilized powder to equilibrate to room temperature.[1] This prevents condensation of atmospheric moisture onto the cold peptide, as moisture can accelerate degradation. It is also recommended to briefly centrifuge the vial to ensure all the powder is at the bottom.
Q3: What are the best practices for storing this compound once it is in solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[2] If storage in solution is necessary, it is recommended to:
-
Use sterile buffers at a pH of 5-6.[2]
-
Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
-
Store the aliquots at -20°C or colder.[2]
Q4: Which amino acid residues in this compound are particularly susceptible to degradation?
Based on its structure, the following residues in this compound are most prone to degradation:
-
Tryptophan (Trp): The indole ring of tryptophan is susceptible to oxidation.[4][5][6]
-
Aspartic Acid (Asp): This residue can undergo isomerization to isoaspartate or lead to cleavage of the peptide backbone, especially under acidic conditions.[7][8][9]
-
Amide bonds: The peptide bonds forming the backbone of this compound can be susceptible to hydrolysis.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the lyophilized powder is stored at -20°C or below and protected from light and moisture. For solutions, confirm they are aliquoted and stored at -20°C or below, with minimal freeze-thaw cycles. 2. Review Handling Procedures: Confirm that the vial was brought to room temperature before opening to prevent moisture contamination. 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Identify Potential Degradants: Based on the structure of this compound, consider the possibility of oxidation products of the tryptophan residue, isomers of the aspartic acid residue, or hydrolyzed fragments of the peptide chain. 2. Optimize Storage of Solutions: If working with solutions, ensure the pH is between 5 and 6 and that they are stored frozen. Avoid prolonged exposure to light. 3. Perform a Forced Degradation Study (Advanced): To identify potential degradation products, you can subject a small sample to stress conditions (e.g., acid, base, oxidation, light, heat) and analyze the results by a stability-indicating method. |
| Difficulty dissolving the lyophilized peptide. | Inappropriate solvent selection or aggregation. | 1. Consult Solubility Information: If available from the supplier, follow their recommended solvent. 2. General Solubilization Strategy: Start with sterile, distilled water. If solubility is poor, try adding a small amount of a suitable organic solvent like acetonitrile or DMSO, followed by dilution with aqueous buffer. Sonication can also aid in dissolution. |
Potential Degradation Pathways of this compound
The chemical structure of this compound contains several functional groups that are susceptible to specific degradation pathways. Understanding these can help in designing appropriate storage and handling protocols.
Caption: Inferred degradation pathways of this compound based on its chemical structure.
Experimental Protocols
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | RP-HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | RP-HPLC, LC-MS |
| Oxidation | 3% H₂O₂ | 24 - 72 hours | RP-HPLC, LC-MS |
| Thermal Degradation | 60°C | 24 - 72 hours | RP-HPLC, LC-MS |
| Photostability | UV light (e.g., 254 nm) and visible light | 24 - 72 hours | RP-HPLC, LC-MS |
Methodology for a General Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile).
-
Stress Application: Aliquot the stock solution and expose it to the different stress conditions as outlined in Table 1. A control sample should be kept under normal storage conditions.
-
Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed and control samples using a suitable stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
Recommended Storage Conditions Workflow
The following workflow can be used to determine the appropriate storage conditions for this compound.
Caption: A decision-making workflow for the proper storage of this compound.
Troubleshooting Logic for Unexpected Analytical Results
When encountering unexpected peaks in analytical runs, the following logical flow can help in troubleshooting.
Caption: A logical workflow for troubleshooting unexpected analytical results.
References
- 1. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical study on isomerization and peptide bond cleavage at aspartic residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
Adjusting PD 142893 dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endothelin receptor antagonist, PD 142893.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-selective endothelin (ET) receptor antagonist.[1][2] This means it blocks the activity of both ETA and ETB receptors, which are responsible for mediating the physiological effects of endothelins, a family of potent vasoconstrictor peptides. By inhibiting the binding of endothelins to their receptors, this compound can prevent downstream signaling events that lead to vasoconstriction, cell proliferation, and inflammation.
Q2: In which animal models has this compound been used?
A2: Based on available literature, this compound has been primarily used in in vitro studies involving rat and rabbit tissues. One in vivo study has been identified that utilized this compound in a rabbit model of endotoxic shock. While direct in vivo dosage information for mice and rats is limited for this compound, data from other endothelin receptor antagonists can provide guidance for dose selection in these commonly used preclinical models.
Q3: What are the typical routes of administration for endothelin receptor antagonists in animal models?
A3: Endothelin receptor antagonists are administered through various routes in animal models, depending on the experimental design and the specific compound's properties. Common routes include:
-
Oral (p.o.): Administration via gavage or admixed with chow.[3][4]
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.[5]
-
Intravenous (i.v.): Injection directly into a vein.
-
Subcutaneous (s.c.): Injection under the skin.
The choice of administration route will depend on factors such as the required bioavailability, the desired duration of action, and the formulation of the compound.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound and other endothelin receptor antagonists.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy or unexpected results | Inappropriate dosage. | - Review literature for dosages of similar endothelin receptor antagonists in your specific animal model and disease state. - Perform a dose-response study to determine the optimal dose for your experimental conditions. - Consider the pharmacokinetic and pharmacodynamic properties of the compound in the chosen species. |
| Poor bioavailability with the chosen administration route. | - If using oral administration, consider if the compound is being properly absorbed. Investigate alternative routes like intraperitoneal or intravenous injection. - Check the formulation of the compound to ensure it is suitable for the chosen route. | |
| Compound instability. | - Ensure proper storage of the compound as per the manufacturer's instructions. - Prepare fresh solutions for each experiment. | |
| Adverse effects or toxicity | Dosage is too high. | - Reduce the dosage. - Monitor animals closely for any signs of toxicity. - Consult relevant toxicology literature for the compound class. |
| Off-target effects. | - As this compound is a non-selective antagonist, consider the potential effects of blocking both ETA and ETB receptors in your model. - If a more specific effect is desired, consider using a selective ETA or ETB receptor antagonist. | |
| Difficulty in dissolving the compound | Poor solubility. | - Consult the manufacturer's datasheet for recommended solvents. - Consider using a vehicle such as DMSO, ethanol, or a cyclodextrin-based solution to improve solubility. Ensure the final concentration of the vehicle is not toxic to the animals. |
Dosage Adjustment for Different Animal Models
While specific in vivo dosage data for this compound in mice and rats is limited, the following table summarizes dosages of other endothelin receptor antagonists used in various rodent models. This information can serve as a starting point for designing experiments with this compound. It is crucial to perform dose-finding studies to determine the optimal dosage for your specific experimental conditions.
| Compound | Animal Model | Disease/Application | Dosage | Administration Route |
| Atrasentan | Mouse (C57BL/6J) | High-fat diet-induced obesity | 10 mg/kg/day | Drinking water |
| Bosentan | Mouse (C57BL/6J) | High-fat diet-induced obesity | 100 mg/kg/day | Drinking water |
| Macitentan | Rat (Brown Norway) | Endothelin-1 induced vasoconstriction | 5 mg/kg body weight | Dietary gel |
| Sitaxentan | Mouse (C57Bl6) | Intraluminal artery injury | 15 mg/kg/day | Admixture with chow |
| A192621 | Mouse (C57Bl6) | Intraluminal artery injury | 30 mg/kg/day | Admixture with chow |
| BQ123 | Mouse (C57BL/6) | Acute inflammation | 5 mg/kg/day | Intraperitoneal injection |
| This compound | Rabbit | Endotoxic shock | 0.02 mg/kg | Not specified |
Experimental Protocols
Detailed experimental protocols should be developed based on the specific research question and animal model. Key considerations include:
-
Animal Strain, Age, and Sex: These factors can influence drug metabolism and response.
-
Acclimation Period: Allow animals to acclimate to the facility and any specific housing conditions before starting the experiment.
-
Vehicle Control Group: Always include a group of animals that receives the vehicle solution without the active compound.
-
Route and Frequency of Administration: Justify the choice of administration route and dosing schedule based on the compound's properties and the experimental design.
-
Monitoring: Regularly monitor animals for health status, body weight, and any signs of toxicity.
-
Endpoint Analysis: Clearly define the primary and secondary endpoints of the study and the methods for their assessment.
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Endothelins exert their effects by binding to two G protein-coupled receptors: ETA and ETB. This compound blocks both of these receptors. The binding of endothelin to its receptors activates several downstream signaling pathways.
Caption: Endothelin receptor signaling pathway.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study using an endothelin receptor antagonist is depicted below.
Caption: General experimental workflow for in vivo studies.
Logical Relationship for Dosage Adjustment
The process of adjusting the dosage of this compound for a new animal model involves a logical progression of steps.
Caption: Logical steps for dosage adjustment.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonism improves glucose handling, dyslipidemia, and adipose tissue inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in PD 142893 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding in PD 142893 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide antagonist of the endothelin (ET) receptors. It exhibits a non-selective binding profile, targeting both ETA and ETB receptor subtypes.[1] Endothelin receptors are G-protein coupled receptors (GPCRs) involved in vasoconstriction and cell proliferation.[2][3] By blocking these receptors, this compound can inhibit the physiological effects of endothelin.
Q2: What is non-specific binding (NSB) and why is it problematic in this compound assays?
Non-specific binding refers to the binding of a ligand, in this case, a radiolabeled ligand used in binding assays, to sites other than the intended receptor of interest.[4] This can include binding to other proteins, lipids, filter materials, or the walls of the assay plate.[4] High non-specific binding is a significant source of background noise in an assay, which can mask the true specific binding signal to the endothelin receptors. This leads to inaccurate determination of binding parameters such as the affinity (Ki or Kd) and the total number of receptors (Bmax), ultimately compromising the reliability of the experimental data.[4]
Q3: How is non-specific binding experimentally determined?
Non-specific binding is determined by measuring the amount of radioligand binding in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[4] This unlabeled ligand saturates the specific binding sites on the endothelin receptors, so any remaining binding of the radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (radioligand binding in the absence of a competitor).[5]
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the radioligand tested.[6] Assays where specific binding is greater than 80% of the total binding at the Kd concentration of the radioligand are considered to have low non-specific binding.[6]
Troubleshooting Guide: Minimizing High Non-Specific Binding
High non-specific binding is a common issue in receptor binding assays. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate blocking of non-specific sites on the assay plate or filter. | - Use a blocking agent in your assay buffer. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or whole normal serum.[7][8][9] - For filtration assays, pre-soak the filters in a blocking buffer.[4] |
| Radioligand sticking to plasticware. | - Include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) in the assay buffer.[4] - Consider using low-binding microplates. | |
| NSB Increases with Radioligand Concentration | Hydrophobic or electrostatic interactions of the radioligand with non-target molecules. | - To reduce hydrophobic interactions, include a non-ionic detergent in the assay buffer.[4] - To minimize electrostatic interactions, increase the ionic strength of the buffer by adding salt (e.g., 50-150 mM NaCl).[4] |
| Radioligand concentration is too high. | - For competition assays, use a radioligand concentration at or below its Kd value to maximize the specific binding signal relative to non-specific binding.[5][6] | |
| Inconsistent NSB Across Wells | Inadequate washing. | - Optimize the number of wash steps and the volume of ice-cold wash buffer to effectively remove unbound radioligand.[5] - Ensure consistent and thorough washing for all wells. |
| Poor quality of receptor preparation. | - Use a high-quality membrane preparation with minimal contamination from other cellular components. |
Quantitative Data for this compound
The following table summarizes the binding affinity of this compound for human endothelin receptors.
| Ligand | Receptor Subtype | Ki (nM) |
| This compound | ETA | 31 |
| This compound | ETB | 54 |
Data sourced from Benigni et al., 1998 as cited in a review by Kirkby et al.[1]
Experimental Protocols
General Radioligand Binding Assay Protocol for Endothelin Receptors
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound like this compound for endothelin receptors. This is a filtration-based assay using a radiolabeled endothelin peptide.
Materials:
-
Membrane Preparation: Cell membranes expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Unlabeled Competitor for NSB: ET-1 (1 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent (optional, for high NSB): 0.1% Bovine Serum Albumin (BSA).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Dilute the radioligand ([¹²⁵I]-ET-1) in assay buffer to a final concentration at or below its Kd (typically 0.1-0.5 nM).[11]
-
Prepare the membrane suspension in assay buffer to a concentration that results in less than 10% of the added radioligand being bound.[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL of assay buffer + 50 µL of radioligand + 150 µL of membrane suspension.
-
Non-Specific Binding (NSB) Wells: 50 µL of 1 µM ET-1 + 50 µL of radioligand + 150 µL of membrane suspension.
-
Test Compound Wells: 50 µL of this compound dilution + 50 µL of radioligand + 150 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Endothelin Receptor Signaling Pathways
Endothelin receptors (ETA and ETB) are coupled to G-proteins and activate multiple downstream signaling cascades.
Caption: Simplified signaling pathways of ETA and ETB endothelin receptors.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
References
- 1. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What are the different types of blocking buffers? | AAT Bioquest [aatbio.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dual Endothelin Antagonists: PD 142893 vs. Bosentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two dual endothelin (ET) receptor antagonists: PD 142893 and bosentan. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ET-A and ET-B. Antagonism of these receptors has proven to be a successful therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH). Bosentan was the first orally active dual ET receptor antagonist to receive clinical approval for PAH, while this compound has been utilized as a non-selective research tool in preclinical studies. This guide will delve into the pharmacological profiles of both compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and bosentan, focusing on their binding affinities and functional potencies as dual endothelin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | Kd (nM) | Citation |
| This compound | ET-A | - | - | 31 | - | [1] |
| ET-B | - | - | 54 | - | [1] | |
| Bosentan | ET-A | Human Pulmonary Artery | [125I]ET-1 | - | 12.5 | [2] |
| ET-B | Human Pulmonary Artery | [125I]ET-1 | - | 1100 | [2] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Tissue/Cell Type | Agonist | IC50 (µM) | pKB | Citation |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | - |
| Bosentan | Vasoconstriction (ET-A mediated) | Isolated Perfused Rat Lung | Endothelin-1 | 0.2 | - | [3] |
| Vasoconstriction (ET-B mediated) | Isolated Perfused Rat Lung | Endothelin-1 | 19 | - | [3] | |
| Contraction | Human Pulmonary Artery | Endothelin-1 | - | 6.28 ± 0.13 | [4] | |
| Contraction | Human Radial Artery | Endothelin-1 | - | 6.04 ± 0.10 | [4] |
Table 3: In Vivo Efficacy in Pulmonary Arterial Hypertension (PAH) Models
| Compound | Animal Model | Key Findings | Citation |
| This compound | Not extensively studied in PAH models. Has been used in models of endotoxic shock. | - | [5] |
| Bosentan | Monocrotaline-induced PAH in rats | Reduced right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary artery medial thickness. | [2] |
| Hypoxia-induced PAH in rats | Prevented and reversed pulmonary hypertension and vascular remodeling. | [5] | |
| Clinical Trials in PAH patients | Improved exercise capacity, hemodynamics, and functional class. | [6][7][8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for the evaluation of endothelin receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a compound for ET-A and ET-B receptors.
Protocol:
-
Membrane Preparation: Tissues or cells expressing endothelin receptors (e.g., human pulmonary artery, cultured cells transfected with ET-A or ET-B receptors) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[9][10]
-
Binding Incubation: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (this compound or bosentan).[11][12]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[9]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation. For saturation binding experiments, increasing concentrations of the radioligand are used to determine the Kd and the maximum number of binding sites (Bmax).[11]
In Vitro Vasoconstriction Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit endothelin-1-induced vasoconstriction.
Protocol:
-
Tissue Preparation: Rings of isolated arteries (e.g., human pulmonary artery, rat aorta) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[4]
-
Isometric Tension Recording: The arterial rings are connected to force transducers to record changes in isometric tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, a cumulative concentration-response curve to endothelin-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (this compound or bosentan) for a predetermined period.
-
Challenge with Agonist: A second cumulative concentration-response curve to endothelin-1 is then generated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by the rightward shift of the concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, can be calculated using a Schild plot. Alternatively, the IC50 value for the inhibition of a specific concentration of the agonist can be determined.[3][4]
Monocrotaline-Induced Pulmonary Hypertension in Rats
Objective: To evaluate the in vivo efficacy of an endothelin receptor antagonist in a well-established animal model of pulmonary hypertension.
Protocol:
-
Induction of PAH: Male Sprague-Dawley rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg). MCT is metabolized in the liver to a toxic pyrrole that causes endothelial damage in the pulmonary vasculature, leading to the development of PAH over several weeks.[3][4][13][14]
-
Drug Administration: The rats are treated with the endothelin receptor antagonist (e.g., bosentan administered orally) or a vehicle control, either prophylactically (starting at the time of MCT injection) or therapeutically (starting after the establishment of PAH).[2]
-
Hemodynamic Measurements: After the treatment period (e.g., 3-4 weeks), the rats are anesthetized, and right ventricular systolic pressure (RVSP) is measured via right heart catheterization as a primary indicator of pulmonary hypertension.
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the LV+S weight (Fulton index) is calculated as a measure of right ventricular hypertrophy.[2]
-
Histological Analysis: The lungs are collected, fixed, and sectioned for histological examination. The medial thickness of the small pulmonary arteries is measured to assess vascular remodeling.[2]
-
Data Analysis: The data from the treated group are compared to the vehicle-treated MCT group and a healthy control group to determine the efficacy of the antagonist in preventing or reversing the pathological changes associated with PAH.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of dual endothelin antagonists.
Caption: Endothelin signaling pathway and points of inhibition by dual antagonists.
Caption: Experimental workflow for evaluating endothelin receptor antagonists.
Caption: Logical relationship of dual endothelin receptor antagonism.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Nonspecific endothelin-receptor antagonist blunts monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters [mdpi.com]
- 5. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Selectivity: PD 142893 vs. Ambrisentan
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of endothelin receptor antagonists is paramount for targeted therapeutic strategies. This guide provides an objective comparison of PD 142893 and ambrisentan, focusing on their selectivity for the endothelin A (ETA) versus the endothelin B (ETB) receptor, supported by experimental data and detailed methodologies.
Quantitative Selectivity Data
The following table summarizes the binding affinities and selectivity ratios of this compound and ambrisentan for the ETA and ETB receptors. This data, derived from in vitro radioligand binding assays, offers a clear quantitative comparison of the two compounds.
| Compound | Receptor | Ki (nM) | Selectivity (ETB Ki / ETA Ki) |
| This compound | ETA | Data not available | Non-selective |
| ETB | Data not available | ||
| Ambrisentan | ETA | 1 | ~200-fold |
| ETB | 195 | ||
| ETA (recombinant human) | 0.63 | ~77-fold | |
| ETB (recombinant human) | 48.7 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of endothelin receptor antagonists.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of this compound and ambrisentan for the ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human recombinant ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
Test compounds: this compound and ambrisentan at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes (containing either ETA or ETB receptors), a fixed concentration of [125I]-ET-1 (typically at a concentration close to its Kd), and varying concentrations of the test compound (this compound or ambrisentan).
-
Equilibrium: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Vascular Contraction Assay
This assay assesses the ability of a compound to inhibit the physiological response (vasoconstriction) mediated by endothelin receptor activation in isolated blood vessels.
Objective: To determine the functional antagonism of this compound and ambrisentan on endothelin-1-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human pulmonary artery).
-
Organ baths with a system for measuring isometric tension.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 and 5% CO2.
-
Endothelin-1 (ET-1).
-
Test compounds: this compound and ambrisentan at various concentrations.
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Pre-incubation: Add the test compound (this compound or ambrisentan) or vehicle to the organ baths and incubate for a set time (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 to the organ baths in a cumulative manner and record the resulting contractile force.
-
Data Analysis: Plot the concentration-response curves for ET-1 in the absence and presence of the antagonist. A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the endothelin receptors and a typical experimental workflow for comparing antagonist selectivity.
Caption: Endothelin receptor signaling pathways and antagonist targets.
Caption: Experimental workflow for assessing antagonist selectivity.
Head-to-Head Comparison: PD 142893 vs. Sitaxentan in Endothelin Receptor Antagonism
This guide provides a detailed, data-driven comparison of two notable endothelin receptor antagonists: PD 142893 and sitaxentan. Developed for researchers, scientists, and professionals in drug development, this document objectively evaluates their performance based on receptor binding affinity, selectivity, and functional antagonism, supported by experimental data and methodologies.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in various physiological processes. Its effects are mediated through two G protein-coupled receptor subtypes: ET-A and ET-B[1][2]. The ET-A receptor, found on vascular smooth muscle cells, primarily mediates vasoconstriction and cell proliferation[1][2]. The ET-B receptor has more complex roles; its activation on smooth muscle also causes vasoconstriction, while on endothelial cells, it mediates vasodilation through the release of nitric oxide and prostacyclin and is involved in the clearance of circulating ET-1[3][4].
Given the role of ET-1 in pathologies like pulmonary arterial hypertension (PAH), endothelin receptor antagonists (ERAs) have been developed as therapeutic agents[1][5]. These antagonists are broadly classified based on their selectivity for the ET-A versus the ET-B receptor. This guide focuses on a head-to-head comparison of sitaxentan, a highly ET-A selective antagonist, and this compound, a non-selective ET-A/ET-B antagonist[6][7][8].
Endothelin Signaling and Antagonist Intervention
The diagram below illustrates the canonical endothelin-1 signaling pathway and highlights the points of intervention for selective and non-selective antagonists. ET-1 binding to ET-A or ET-B receptors on smooth muscle cells activates the Gq/11 protein, leading to a cascade that results in vasoconstriction. Sitaxentan selectively blocks the ET-A receptor, while this compound blocks both ET-A and ET-B receptors.
Quantitative Comparison of Receptor Affinity and Selectivity
The primary distinction between this compound and sitaxentan lies in their affinity and selectivity for the ET-A and ET-B receptor subtypes. Sitaxentan is recognized for its exceptionally high selectivity for the ET-A receptor, whereas this compound acts as a potent, non-selective antagonist of both receptors[6][7].
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (ET-B/ET-A) | Reference |
| Sitaxentan | ET-A | 0.1 - 1 nM | ~6,500 - 7,500 | [5][9][10] |
| ET-B | >1000 nM | |||
| This compound | ET-A | 0.1 - 1 nM | ~1 (Non-selective) | [6][8][11] |
| ET-B | 0.1 - 1 nM |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The selectivity ratio is calculated as Ki(ET-B) / Ki(ET-A).
Functional Antagonism Data
Functional assays measure the ability of an antagonist to inhibit the physiological response to ET-1, such as vasoconstriction. The pKb value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB), is often used to quantify functional antagonism.
| Compound | Tissue/Assay | Target Receptor | Potency (pKb) | Reference |
| Sitaxentan | Human Cardiovascular Tissue | ET-A | High (Specific values vary) | [6] |
| This compound | Rat Basilar Artery | ET-A | 5.15 - 5.57 | [11] |
| Human Cardiovascular Tissue | ET-A / ET-B | Did not distinguish between subtypes | [6] |
Experimental Protocols
The data presented above are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
References
- 1. Endothelin Receptor Antagonist - BioPharma Notes [biopharmanotes.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. PD-142893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Endothelin Antagonist this compound - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of the potent combined endothelin(A/B)-antagonist this compound on cerebral vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual Receptor Blockade of PD 142893: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the endothelin receptor antagonist PD 142893 and its alternatives, focusing on the validation of its dual receptor blockade mechanism. Due to the limited availability of direct head-to-head comparative studies in the public domain, this document synthesizes available data from various sources to offer an objective comparison.
Introduction to Endothelin Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB). Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.
Dual receptor antagonists, which block both ETA and ETB receptors, are hypothesized to provide a more comprehensive blockade of the endothelin system compared to selective ETA antagonists. This compound is classified as a non-selective ETA/ETB receptor antagonist. This guide will compare its receptor blockade profile with other well-characterized endothelin receptor antagonists: bosentan (a dual antagonist), sitaxentan, and ambrisentan (both ETA-selective antagonists).
Comparative Receptor Binding Affinities
The binding affinity of an antagonist to its receptor is a critical parameter for determining its potency and selectivity. This is typically measured using radioligand binding assays, where the ability of the antagonist to displace a radiolabeled ligand from the receptor is quantified. The resulting inhibition constant (Ki) or the concentration required to inhibit 50% of the radiolabeled ligand binding (IC50) is a measure of the antagonist's affinity.
While a single study directly comparing all four compounds under identical conditions is not available, the following table summarizes reported binding affinity data from various sources. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | ETA Receptor Affinity (Ki/IC50, nM) | ETB Receptor Affinity (Ki/IC50, nM) | Selectivity (ETB/ETA) | Reference |
| This compound | 31 | 54 | ~1.7 | [1] |
| Bosentan | 4.7 - 20 | 95 - 500 | ~20 - 25 | [2] |
| Sitaxentan | 0.1 - 1 | >1000 | >1000 | [2] |
| Ambrisentan | 0.01 - 5 | 10 - 60 | >1000 | [2] |
Note: The values presented are indicative and may vary between different studies and assay conditions.
Functional Antagonism: Vasoconstriction Assays
Functional assays are essential to validate the in vitro binding data and to assess the antagonist's ability to inhibit the physiological response to endothelin. A common functional assay measures the ability of an antagonist to inhibit ET-1-induced vasoconstriction in isolated blood vessels.
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of endothelin receptor antagonists. Specific details may vary based on the cell line, radioligand, and equipment used.
Objective: To determine the Ki of a test compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Binding buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% BSA.
-
Test compounds (this compound and comparators) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Incubation: In a microplate, combine cell membranes, [125I]-ET-1 (at a concentration near its Kd), and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Vasoconstriction Assay (General Protocol)
This protocol outlines a general method for assessing the functional antagonism of endothelin receptor antagonists on blood vessel contraction.
Objective: To determine the potency of a test compound in inhibiting ET-1-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human internal mammary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1).
-
Test compounds (this compound and comparators).
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in organ baths containing Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Viability Check: Contract the tissues with a depolarizing agent (e.g., KCl) to ensure viability.
-
Antagonist Incubation: After washout and return to baseline, incubate the tissues with either vehicle or a specific concentration of the test compound for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 cumulatively to the organ baths and record the contractile response.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to KCl against the logarithm of the ET-1 concentration.
-
Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.
-
Visualizing the Endothelin Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the endothelin signaling pathway and the general workflows for the key experimental protocols.
References
- 1. Comparative efficacy and acceptability of endothelin receptor antagonists for pulmonary arterial hypertension: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PD 142893 and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and clinical efficacy of the endothelin (ET) receptor antagonist PD 142893 with other notable antagonists, including bosentan, ambrisentan, and macitentan. The information is supported by experimental data and detailed methodologies to aid in research and development efforts within the field of cardiovascular pharmacology.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETa and ETb. The activation of ETa receptors, predominantly located on vascular smooth muscle cells, leads to vasoconstriction and cellular proliferation. ETb receptors are found on both endothelial and vascular smooth muscle cells. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin and are also involved in the clearance of circulating ET-1. Conversely, ETb receptors on smooth muscle cells also contribute to vasoconstriction. Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1 and are a cornerstone in the management of PAH. These antagonists can be classified based on their selectivity for the ETa and ETb receptors.
Comparative Efficacy of Endothelin Receptor Antagonists
The efficacy of ET receptor antagonists can be compared based on their in vitro pharmacological profiles, including binding affinity and receptor selectivity, and their in vivo clinical performance in improving key disease parameters.
In Vitro Pharmacology
The following table summarizes the in vitro binding affinities and receptor selectivities of this compound and other commonly studied ERAs. This data is primarily derived from radioligand binding assays and functional pharmacological studies.
| Antagonist | Type | ETa Receptor Affinity (Kb/IC50/pKB) | ETb Receptor Affinity (IC50) | ETa:ETb Selectivity Ratio |
| This compound | Mixed ETa/ETb Antagonist | Antagonizes ET-1 induced contractions[1][2] | 410 ± 100 nM[3] | Non-selective |
| Bosentan | Mixed ETa/ETb Antagonist | 1.1 nM (Kb)[4] / 6.28 (pKB)[5] | - | ~20:1 |
| Ambrisentan | Selective ETa Antagonist | 0.12 nM (Kb)[4] / 7.38 (pKB)[5] | - | >200:1 |
| Macitentan | Mixed ETa/ETb Antagonist | 0.14 nM (Kb)[4] / 8.02 (pKB)[5] | - | ~50:1 |
Note: A lower Kb or IC50 value indicates higher binding affinity. A higher pKB value indicates higher antagonist potency. The selectivity ratio indicates the fold-difference in affinity for the ETa receptor over the ETb receptor. Data for ETb receptor affinity for bosentan, ambrisentan, and macitentan from the same direct comparative study were not available.
Clinical Efficacy in Pulmonary Arterial Hypertension
The clinical efficacy of ERAs is often evaluated by their ability to improve exercise capacity, most commonly measured by the 6-minute walk distance (6MWD), and other hemodynamic parameters. The following table presents key results from pivotal clinical trials for bosentan, ambrisentan, and macitentan. Clinical trial data for this compound is not available as it has primarily been used as a research tool.
| Antagonist | Pivotal Clinical Trial(s) | Mean Change in 6MWD from Baseline (Placebo-Corrected) |
| Bosentan | Study 351, BREATHE-1 | +76 m (vs. placebo)[6] / +44 m (vs. placebo)[7] |
| Ambrisentan | ARIES-1 & ARIES-2 | +31 m to +59 m (vs. placebo, dose-dependent)[3][8] |
| Macitentan | SERAPHIN | +22 m (vs. placebo)[4][9] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of an antagonist for endothelin receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the binding of a radiolabeled ligand to ETa or ETb receptors.
Materials:
-
Cell membranes expressing recombinant human ETa or ETb receptors.
-
Radioligand: [125I]-ET-1 (for ETa and ETb) or a subtype-selective radioligand.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM MgCl2, and 0.2% bovine serum albumin).
-
Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test antagonist.
-
Total and Non-specific Binding: For total binding, omit the test antagonist. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubation Conditions: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Isolated Vascular Ring Contraction
This protocol outlines a method to assess the functional antagonism of ET-1-induced vasoconstriction by a test compound.
Objective: To determine the potency of an antagonist in inhibiting ET-1-induced contraction of isolated arterial segments.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or human pulmonary artery).[5]
-
Organ bath system with force-displacement transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Endothelin-1 (ET-1) for inducing contraction.
-
Test antagonist (e.g., this compound).
-
A vasoconstrictor for viability testing (e.g., potassium chloride, KCl).
Procedure:
-
Tissue Preparation: Dissect the artery and cut it into rings of approximately 2-4 mm in length.
-
Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension, with periodic washing.
-
Viability Check: Contract the rings with a high concentration of KCl to ensure tissue viability.
-
Antagonist Incubation: After washing and returning to baseline tension, incubate the rings with the test antagonist at a specific concentration for a defined period (e.g., 30-60 minutes). A control set of rings should be incubated with vehicle only.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 cumulatively to the organ baths and record the contractile responses.
-
Data Analysis: Plot the contractile response as a percentage of the maximal contraction against the logarithm of the ET-1 concentration. Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from the Schild plot.
Visualizations
Endothelin Signaling Pathway and Antagonist Intervention
Caption: Endothelin signaling pathway and points of antagonist intervention.
Experimental Workflow for ERA Evaluation
Caption: General experimental workflow for the evaluation of ET receptor antagonists.
References
- 1. Use of the endothelin antagonists BQ-123 and this compound to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the endothelin antagonists BQ-123 and this compound to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 4. SERAPHIN Trial | OPSUMIT® (macitentan) HCP [opsumithcp.com]
- 5. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PD 142893's Therapeutic Effects: A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo therapeutic effects of PD 142893, a non-selective endothelin receptor antagonist, with other relevant alternatives. The data presented is derived from preclinical animal studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant therapeutic potential in a rabbit model of endotoxic shock. Administered intravenously, it has been shown to improve vascular reactivity, enhance organ perfusion, and stabilize hemodynamic parameters. This guide compares the available in vivo data for this compound with other dual endothelin receptor antagonists, namely bosentan and tezosentan, which have been studied in similar preclinical models of septic shock. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of this compound's preclinical efficacy.
Endothelin Signaling Pathway and Antagonist Action
The therapeutic effects of this compound and its alternatives are rooted in their ability to block the endothelin (ET) signaling pathway. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: ETA and ETB. The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction, while ETB receptor activation on endothelial cells can mediate vasodilation through nitric oxide release. In pathological states such as septic shock, the endothelin system is often dysregulated, contributing to hemodynamic instability and organ damage. This compound, as a dual antagonist, blocks both ETA and ETB receptors, thereby mitigating the detrimental effects of excessive ET-1.
Comparative In Vivo Efficacy in Endotoxic Shock Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and alternative dual endothelin receptor antagonists in animal models of endotoxic shock. It is important to note that these comparisons are drawn from separate studies and may involve different animal models and experimental conditions.
Table 1: Hemodynamic Effects of this compound in a Rabbit Endotoxic Shock Model
| Parameter | Control (LPS only) | This compound (0.02 mg/kg) + LPS |
| Mean Arterial Pressure (MAP) | Significantly decreased | Stabilized |
| Vascular Reactivity | Significantly decreased | Significantly improved |
| Organ Perfusion | Impaired | Significantly improved |
Data summarized from a study by Liu et al. in a rabbit model of endotoxic shock induced by lipopolysaccharide (LPS)[1][2][3][4].
Table 2: Hemodynamic Effects of Alternative Dual Endothelin Receptor Antagonists in Porcine Endotoxic Shock Models
| Parameter | Bosentan | Tezosentan |
| Animal Model | Porcine | Porcine |
| Mean Pulmonary Artery Pressure | Markedly attenuated increase | Reversed increase |
| Cardiac Index | Significantly higher | Prevented reduction |
| Systemic Vascular Resistance | No significant change | Decreased |
| Survival | Improved | Improved |
Data for Bosentan and Tezosentan are summarized from separate studies in porcine models of endotoxic shock[5][6][7][8][9][10].
Experimental Protocols
Rabbit Endotoxic Shock Model for this compound Evaluation
This protocol is a representative methodology for inducing endotoxic shock in rabbits to evaluate the therapeutic effects of compounds like this compound.
1. Animal Preparation and Anesthesia:
-
Healthy New Zealand White rabbits are used.
-
Anesthesia is induced, typically with an intravenous administration of a suitable anesthetic agent.
2. Surgical Procedures:
-
The carotid artery and jugular vein are cannulated for blood pressure monitoring, blood sampling, and drug/fluid administration.
3. Induction of Endotoxic Shock:
-
A baseline period of stabilization is allowed post-surgery.
-
Endotoxic shock is induced by a single intravenous bolus of Escherichia coli lipopolysaccharide (LPS) at a dose of 1 mg/kg[1].
4. Therapeutic Intervention:
-
Following the induction of shock, animals in the treatment group receive an intravenous injection of this compound (0.02 mg/kg)[1].
-
The control group receives an equivalent volume of the vehicle.
5. Hemodynamic and Perfusion Monitoring:
-
Mean arterial pressure (MAP), heart rate, and other hemodynamic parameters are continuously monitored.
-
Organ blood flow can be measured using techniques like ultrasonic flow probes on major arteries.
6. Assessment of Vascular Reactivity:
-
At the end of the experiment, vascular rings from different arterial beds can be isolated for ex vivo assessment of their contractile and relaxation responses to various vasoactive agents.
7. Data Analysis:
-
Hemodynamic data and vascular reactivity parameters are compared between the this compound-treated group and the control group to determine the therapeutic efficacy.
Conclusion
The available preclinical data indicates that this compound is a promising therapeutic agent for conditions involving endothelin system dysregulation, such as endotoxic shock. Its ability to improve vascular function and stabilize hemodynamics in a relevant animal model warrants further investigation. While direct comparative data with other dual endothelin receptor antagonists like bosentan and tezosentan is not yet available for this compound, the findings from studies on these alternatives in similar shock models suggest that this class of drugs holds significant therapeutic potential. Future head-to-head in vivo studies are necessary to definitively establish the comparative efficacy and safety profile of this compound.
References
- 1. PD-142893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. chinjmap.com [chinjmap.com]
- 3. Organ-specific changes in vascular reactivity and roles of inducible nitric oxide synthase and endothelin-1 in a rabbit endotoxic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 一氧化氮和内皮素-1在内毒素休克后家兔血流动力学变化中的作用 [chinjmap.com]
- 5. Effects of the dual endothelin receptor antagonist tezosentan and hypertonic saline/dextran on porcine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endothelin receptor antagonist, bosentan, in combination with the cyclooxygenase inhibitor, diclofenac, counteracts pulmonary hypertension in porcine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bosentan-improved cardiopulmonary vascular performance and increased plasma levels of endothelin-1 in porcine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiated and dose-related cardiovascular effects of a dual endothelin receptor antagonist in endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of respiratory function by bosentan during endotoxic shock in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiopulmonary dysfunction during porcine endotoxin shock is effectively counteracted by the endothelin receptor antagonist bosentan - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on PD 142893's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PD 142893, a dual endothelin receptor antagonist (ETA/ETB), against other well-characterized endothelin receptor antagonists (ERAs). Due to a lack of direct head-to-head published studies involving this compound, this document summarizes key performance data of prominent ERAs—bosentan, ambrisentan, and sitaxsentan—to serve as a benchmark for researchers aiming to replicate and evaluate the activity of this compound.
Comparative Efficacy of Endothelin Receptor Antagonists
The following tables summarize the efficacy of several ERAs in clinical trials for pulmonary arterial hypertension (PAH). These metrics can be used as a reference for evaluating the performance of this compound in preclinical or clinical studies.
Table 1: Change in 6-Minute Walk Distance (6MWD)
| Compound | Dosage | Change in 6MWD (placebo-corrected) | Study/Reference |
| Bosentan | 125 mg twice daily | +36 to +70 meters | [1][2] |
| Ambrisentan | 5 mg or 10 mg once daily | +31 to +59 meters | [3] |
| Sitaxsentan | 100 mg once daily | +31.4 to +35 meters | [1][4] |
Table 2: Hemodynamic Effects
| Compound | Key Hemodynamic Improvements | Study/Reference |
| Bosentan | Significant reduction in mean pulmonary arterial pressure (-6.0 mmHg) and pulmonary vascular resistance. | [2] |
| Ambrisentan | Improvements in various hemodynamic parameters. | [3] |
| Sitaxsentan | Improved cardiac index and pulmonary vascular resistance. | [4] |
Table 3: Safety and Tolerability Profile
| Compound | Key Adverse Events | Study/Reference |
| Bosentan | Increased risk of abnormal liver function (elevated transaminases).[1][2] | [1][2] |
| Ambrisentan | Well-tolerated with a low risk of aminotransferase abnormalities.[3] | [3] |
| Sitaxsentan | Incidence of abnormal transaminases was dose-dependent.[1] | [1] |
Experimental Protocols
To facilitate the replication of findings on endothelin receptor antagonism, detailed methodologies for key experiments are provided below.
Endothelin Receptor Binding Assay
This assay is crucial for determining the affinity and selectivity of a compound for endothelin receptors.
Objective: To measure the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell lines expressing human ETA or ETB receptors (e.g., CHO-K1 cells)
-
Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)
-
This compound and reference compounds (e.g., bosentan, ambrisentan)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Culture cells expressing either ETA or ETB receptors and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-ET-1, and varying concentrations of the test compound (this compound) or reference compounds.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
Understanding the mechanism of action of this compound requires knowledge of the endothelin signaling pathway.
Endothelin Signaling Pathway
Endothelin-1 (ET-1) exerts its effects by binding to two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[5]
-
ETA Receptors: Primarily located on vascular smooth muscle cells. Activation of ETA receptors by ET-1 leads to vasoconstriction and cell proliferation.[5]
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. ETB activation on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin. On smooth muscle cells, ETB activation can also cause vasoconstriction.[5]
This compound acts as an antagonist at both ETA and ETB receptors, thereby inhibiting the downstream signaling cascades initiated by ET-1.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of an endothelin receptor antagonist like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Endothelin Receptor Antagonists in Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 2. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Potency of PD 142893 Relative to Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of the endothelin receptor antagonist PD 142893 against other commercially available compounds. The data presented is compiled from various studies to offer an objective overview for researchers in pharmacology and drug development. This document includes quantitative data in tabular format, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Comparative In Vitro Potency of Endothelin Receptor Antagonists
The in vitro potency of this compound and other selected endothelin receptor antagonists is summarized in the table below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for the endothelin A (ETA) and endothelin B (ETB) receptors. These values are critical indicators of a compound's affinity and potency at its target receptors.
| Compound | Receptor Target | In Vitro Potency (nM) | Potency Type | Selectivity (ETA/ETB) |
| This compound | ETA & ETB | 31 (ETA), 54 (ETB)[1] | IC50 | Non-selective |
| Bosentan | ETA & ETB | 4.7 (ETA), 95 (ETB)[2][3] | Ki | ~20-fold for ETA |
| Ambrisentan | ETA | 0.63 (ETA), 48.7 (ETB)[4] | Ki | ~77-fold for ETA |
| ETA | 1 (ETA), 195 (ETB)[4] | Ki | ~195-fold for ETA | |
| Macitentan | ETA & ETB | 0.5 (ETA), 391 (ETB)[2][5] | IC50 | ~782-fold for ETA |
| Zibotentan | ETA | 13[6] | IC50 | Selective for ETA |
| Atrasentan | ETA | 0.0551 (ETA), 4.80 (ETB)[7] | Ki | ~87-fold for ETA |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the in vitro potency of endothelin receptor antagonists.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target endothelin receptor (ETA or ETB).
-
Radioligand (e.g., [125I]-ET-1).
-
Test compounds (e.g., this compound and others).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
Intracellular Calcium Mobilization Assay for IC50 Determination
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its antagonist activity.
Materials:
-
Cells stably expressing the target endothelin receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Endothelin-1 (ET-1) as the agonist.
-
Test compounds.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and pre-incubate for a defined period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of ET-1 (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity reflects the increase in intracellular calcium.
-
The IC50 value is determined by plotting the percentage inhibition of the ET-1 response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
Endothelin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. Activation of these G-protein coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction and cell proliferation.
Experimental Workflow for In Vitro Potency Assessment
The diagram below outlines the general workflow for assessing the in vitro potency of an endothelin receptor antagonist using both radioligand binding and functional assays.
References
- 1. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 7. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of PD 142893: A Procedural Guide
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including PD 142893, should adhere to fundamental safety and regulatory principles.[1][2] All chemical waste is considered hazardous until proven otherwise and must be managed to prevent harm to human health and the environment.[2] Key steps in this process include proper identification, segregation, containment, and labeling of waste, followed by partnering with a licensed waste disposal service.[1]
Quantitative Data Summary
For the safe handling and storage of chemical waste, refer to the following guidelines:
| Parameter | Guideline | Source |
| Storage Condition | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
| Container Integrity | Waste containers must be in good condition with no leaks or cracks. | [2] |
| Container Status | Keep waste containers closed except when adding waste. | [2] |
| Labeling Requirement | All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. | [2][4] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Identify: Classify all materials contaminated with this compound as hazardous chemical waste.[1][2] This includes unused compound, stock solutions, experimental solutions, and contaminated items such as pipette tips, gloves, and glassware.
-
Segregate: Do not mix this compound waste with other waste streams.[2] Keep it separate from non-hazardous trash, sharps, and other incompatible chemical wastes.[1] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[5]
2. Container Selection and Management:
-
Choose Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. For liquid waste, plastic bottles are often preferred over glass to minimize the risk of breakage.[4] Ensure containers have secure, tight-fitting lids.[2]
-
Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks or leaks.[2] If a container is compromised, transfer the waste to a new, suitable container.[2]
-
Keep Containers Closed: Always keep waste containers sealed, except when adding new waste.[2] This prevents the release of vapors and reduces the risk of spills.
3. Labeling:
-
Clear and Complete Labeling: Affix a "Hazardous Waste" label to each container.[2][4]
-
Detailed Information: The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the laboratory of origin (department and room number), and the principal investigator's name and contact information.[4] Chemical abbreviations or formulas are not acceptable.[2]
4. Storage:
-
Secure Storage Location: Store waste containers in a designated, secure area away from general laboratory traffic.[1]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to control any potential leaks.[2]
-
Incompatible Materials: Ensure that this compound waste is not stored near incompatible chemicals that could cause a dangerous reaction.[2]
5. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste bag or container.
-
Sharps: Contaminated sharps, including needles and razor blades, must be placed in a puncture-resistant sharps container.
-
Glassware: Contaminated glassware should be collected in a separate, puncture-proof container labeled as "Hazardous Waste."[2] If decontamination is feasible, triple-rinse the glassware with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2] After triple rinsing, the glassware may be disposed of in the regular trash, though institutional policies may vary.[2]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[2] The resulting rinsate is considered hazardous waste and must be collected for disposal.[2][5] After thorough rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the original label.[5]
6. Professional Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[2]
-
Licensed Disposal Service: Your institution will have a contract with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their responsibility to protect the broader community and environment.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling PD 142893
Disclaimer: No specific Safety Data Sheet (SDS) for PD 142893 is publicly available. This guide is based on the general safety and handling protocols for peptide-based endothelin receptor antagonists. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a non-selective, peptide-based endothelin receptor antagonist. The following procedural guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount to minimize exposure and ensure a safe laboratory environment when handling peptide compounds like this compound.
| Control Type | Recommended Equipment and Practices |
| Engineering Controls | - Work in a well-ventilated area.[1] - Use a chemical fume hood for all weighing, reconstitution, and aliquoting procedures to minimize inhalation of lyophilized powder or aerosols. - Facilities should be equipped with an eyewash station and a safety shower. |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield.[2] - Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[1][2][3] - Body Protection: A lab coat is mandatory.[4] For procedures with a higher risk of splashing, consider a chemically resistant apron. - Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe and effective use of this compound in a research setting.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage. Peptides are typically shipped as a lyophilized powder at ambient temperature.[1]
-
Short-Term Storage: For short-term storage (days to weeks), lyophilized peptides can be kept at room temperature in their original, sealed packaging, protected from light.[1]
-
Long-Term Storage: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1][4]
-
Storage of Solutions: Peptide solutions are less stable than the lyophilized form. For extended storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Reconstitution and Aliquoting
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[5]
-
Solvent Selection: The choice of solvent depends on the peptide's properties. Start with sterile, distilled water. If the peptide is insoluble, consult relevant literature for appropriate solvents, which may include dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides).[4] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[5]
-
Reconstitution: Work within a chemical fume hood. Carefully add the appropriate solvent to the vial to achieve the desired stock concentration. Gently swirl or vortex to dissolve the peptide. Sonication may be used if necessary.[5]
-
Aliquoting: To maintain the stability of the peptide solution and avoid contamination, divide the stock solution into single-use aliquots.[4]
Experimental Use
-
General Precautions: Always wear appropriate PPE. Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
In Vitro Assays: For in vitro studies, such as receptor binding or functional assays, the peptide solution is typically diluted to the final working concentration in a suitable buffer.
Disposal Plan
The disposal of peptide-based compounds must be handled with care to prevent environmental contamination and potential biological effects.
| Waste Stream | Disposal Procedure |
| Unused Lyophilized Compound | - Treat as chemical waste. - Dispose of in a clearly labeled, sealed container according to your institution's hazardous waste guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated biohazard or chemical waste container. - Do not dispose of in regular trash. |
| Aqueous Peptide Solutions | - Consult your institution's EHS office for guidance on the disposal of dilute peptide solutions. Depending on the concentration and local regulations, it may require collection as chemical waste. - Do not pour down the drain unless explicitly permitted by your EHS department. |
| Contaminated PPE | - Dispose of used gloves and other disposable PPE in the appropriate laboratory waste stream. |
General Principle for Disposal: The primary guideline for the disposal of any research chemical is to adhere to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures.[6]
Visualized Experimental Workflow and Safety Protocol
To further clarify the handling and experimental process, the following diagrams illustrate a typical workflow for an in vitro peptide antagonist study and the corresponding safety decision-making process.
Caption: A typical experimental workflow for an in vitro study using this compound.
Caption: A decision-making diagram for the safe handling of this compound.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
